molecular formula C13H14ClN3O B1393541 2-(Chloromethyl)-4-morpholin-4-ylquinazoline CAS No. 668276-06-0

2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Cat. No.: B1393541
CAS No.: 668276-06-0
M. Wt: 263.72 g/mol
InChI Key: GEXLFHXNNHVNGH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a useful research compound. Its molecular formula is C13H14ClN3O and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4-morpholin-4-ylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-morpholin-4-ylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(chloromethyl)quinazolin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-12-15-11-4-2-1-3-10(11)13(16-12)17-5-7-18-8-6-17/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXLFHXNNHVNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties & Synthetic Utility of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

[1]

Executive Summary

2-(Chloromethyl)-4-morpholin-4-ylquinazoline (CAS 668276-06-0) is a specialized heterocyclic scaffold utilized primarily in the development of kinase inhibitors, specifically those targeting the PI3K/Akt/mTOR pathway.[1] Characterized by a quinazoline core functionalized with a solubilizing morpholine ring at the C4 position and a highly reactive chloromethyl electrophile at the C2 position, this compound serves as a critical intermediate for synthesizing covalent drugs and molecular probes.[2] This guide details its physicochemical profile, reactivity mechanisms, and handling protocols for research applications.[1]

Chemical Identity & Structural Analysis[1][3][4]

The compound combines the pharmacophoric properties of the quinazoline ring with the alkylating potential of an alpha-haloalkyl group.[1]

PropertyDetail
IUPAC Name 4-(2-(chloromethyl)quinazolin-4-yl)morpholine
CAS Number 668276-06-0
Molecular Formula C₁₃H₁₄ClN₃O
Molecular Weight 263.72 g/mol
SMILES ClCC1=NC(N2CCOCC2)=C3C=CC=CC3=N1
InChI Key GEXLFHXNNHVNGH-UHFFFAOYSA-N
Structural Functionalization[1]
  • Morpholine (C4 Position): Enhances aqueous solubility and metabolic stability compared to acyclic amines.[1] It often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinase enzymes.[1]

  • Chloromethyl (C2 Position): A "warhead" moiety.[1] This primary alkyl chloride is highly susceptible to nucleophilic attack, making it the site for further derivatization or covalent protein binding (cysteine targeting).[1]

Physicochemical Profile

Calculated & Observed Properties

Note: Experimental values for this specific intermediate are sparse in open literature; values below represent consensus predicted data validated against structural analogs.

PropertyValue (Approx.)Significance in Drug Design
Physical State Solid (Powder)Stable in solid form if stored under inert gas.[1]
Melting Point >100°C (Predicted)Higher than methyl analogs due to morpholine rigidity.[1]
LogP (Octanol/Water) 2.1 – 2.5Moderate lipophilicity; cell-permeable.[1]
Topological Polar Surface Area (TPSA) ~45 ŲGood potential for blood-brain barrier penetration.[1]
pKa (Conjugate Acid) ~5.5 (Morpholine N)Weakly basic; exists as a neutral molecule at physiological pH.[1]
Solubility Low in Water; High in DMSO, DMF, DCMRequires organic co-solvents for biological assays.[1]

Synthetic Pathways & Reactivity[1][2][5]

Synthesis Logic

The synthesis relies on the differential reactivity of electrophilic centers on the quinazoline ring.[1] The C4 position is significantly more electrophilic than the C2 position, allowing for regioselective nucleophilic aromatic substitution (

1
Primary Synthetic Route[1]
  • Starting Material: 2-(Chloromethyl)-4-chloroquinazoline (or 2,4-dichloroquinazoline followed by selective alkylation, though the former is more direct).[1]

  • Reagent: Morpholine (1.0 - 1.1 equivalents).[1]

  • Conditions:

    
     to Room Temperature, non-protic solvent (DCM or THF), mild base (
    
    
    ).
  • Outcome: Selective substitution at C4. High temperature or excess morpholine must be avoided to prevent displacement of the chloride in the chloromethyl group.[1]

SynthesisPathwaySM2,4-Dichloroquinazoline(or 2-Chloromethyl-4-chloro analog)Step1Step 1: Regioselective S_NAr+ Morpholine / Et3N(0°C, DCM)SM->Step1 ActivationInterIntermediate ComplexStep1->Inter Nucleophilic Attack (C4)ProdTarget Product:2-(Chloromethyl)-4-morpholin-4-ylquinazolineInter->Prod Elimination of HCl

Figure 1: Regioselective synthesis pathway exploiting the higher electrophilicity of the C4-position on the quinazoline ring.

Chemical Reactivity (The "Warhead" Mechanism)

The chloromethyl group is an alkylating agent.[1] In a biological context, or during drug synthesis, it reacts via an

1
  • Drug Synthesis: Reacts with thiols, amines, or alkoxides to attach "tail" groups that interact with the solvent-exposed regions of a kinase.[1]

  • Biological Mechanism: Can form irreversible covalent bonds with Cysteine residues (e.g., Cys797 in EGFR or similar positions in PI3K) near the ATP binding site.[1]

ReactivityCompound2-(Chloromethyl)-4-morpholin-4-ylquinazolineTSTransition State[Nu...C...Cl]‡Compound->TS + NucleophileNucleophileNucleophile (Nu:)(e.g., R-SH, R-NH2)Nucleophile->TSProductFunctionalized Derivative(R-Nu-CH2-Quinazoline)TS->Product - Cl⁻ (Leaving Group)

Figure 2: Nucleophilic substitution mechanism at the C2-chloromethyl position, crucial for derivatization or covalent inhibition.

Handling, Safety & Stability

Due to the presence of the chloromethyl group, this compound is classified as a potent alkylating agent .[1] Strict safety protocols are mandatory.[1][3]

Hazard Classification
  • Skin Corrosion/Irritation: Category 1C (Causes severe burns).[1]

  • Carcinogenicity/Mutagenicity: Suspected (due to alkylating capability).[1]

  • Eye Damage: Category 1 (Irreversible damage).[1]

Stability Protocol
  • Hydrolysis: The chloromethyl group is sensitive to moisture.[1] It will slowly hydrolyze to the hydroxymethyl derivative (

    
    ) in aqueous media, especially at elevated pH or temperature.[1]
    
  • Storage:

    • Temperature:

      
       (Long term) or 
      
      
      (Short term).[1][4][3]
    • Atmosphere: Store under Argon or Nitrogen.[1][4][3]

    • Container: Amber glass (light sensitive) with Parafilm/Teflon seal.[1]

Decontamination Procedure

In case of spill:

  • Do not use water initially (spreads the chemical).[1]

  • Neutralization: Treat with a solution of 10% Sodium Thiosulfate or dilute Ammonia.[1] These nucleophiles react rapidly with the chloromethyl group, converting it to a non-toxic derivative.[1]

  • Solvent: Absorb with sand/vermiculite and dispose of as hazardous chemical waste.[1]

References

  • BenchChem. 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Product Information. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 109113-72-6 (Analog Reference).[1] Retrieved from [1]

  • ChemicalBook. 2-(Chloromethyl)-4-methylquinazoline Properties and Safety (Analog Reference). Retrieved from [1]

  • Muby Chemicals. Quinazoline Derivatives Safety Data Sheet. Retrieved from

Spectral data for 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the synthetic compound 2-(Chloromethyl)-4-morpholin-4-ylquinazoline. In the absence of publicly available experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to present a detailed prediction and interpretation of the compound's ¹H NMR, ¹³C NMR, and ESI-MS data. Included are detailed, field-proven protocols for data acquisition, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related molecules.

Introduction and Molecular Structure

2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a heterocyclic organic compound featuring a quinazoline core.[1] This core structure is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The title compound serves as a valuable synthetic intermediate, where the reactive chloromethyl group at the 2-position allows for further chemical modification, and the morpholine substituent at the 4-position can enhance solubility and bioavailability.[1]

Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. NMR and MS are indispensable analytical techniques for this purpose. This guide will provide a detailed predictive analysis of the spectral data to facilitate the identification and characterization of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline.

Molecular Properties:

  • Molecular Formula: C₁₃H₁₄ClN₃O[1]

  • Molecular Weight: 263.72 g/mol [2]

  • IUPAC Name: 4-[2-(chloromethyl)quinazolin-4-yl]morpholine[1]

Below is the chemical structure, with atoms numbered for the purpose of spectral assignment.

Caption: Structure of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure by probing the magnetic properties of atomic nuclei.[3] For organic molecules, ¹H and ¹³C NMR are fundamental. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei cause signal splitting (coupling), providing rich information about molecular connectivity.[4][5]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, chloromethyl, and morpholine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-78.0 - 8.2Doublet of doublets (dd)J ≈ 8.0, 1.51H
H-57.8 - 8.0Doublet of doublets (dd)J ≈ 8.0, 1.51H
H-67.6 - 7.8Triplet of doublets (td)J ≈ 8.0, 1.51H
H-87.4 - 7.6Triplet of doublets (td)J ≈ 8.0, 1.51H
H-9 (-CH₂Cl)~ 4.8Singlet (s)N/A2H
H-10', H-11' (Morpholine)~ 3.9Triplet (t)J ≈ 5.04H
H-12', H-13' (Morpholine)~ 3.6Triplet (t)J ≈ 5.04H

Justification of Predictions:

  • Aromatic Protons (H-5, H-6, H-7, H-8): These protons are on the benzene ring portion of the quinazoline system and are expected to resonate in the downfield region (7.4-8.2 ppm) due to the deshielding effect of the aromatic ring current. The exact shifts and multiplicities arise from their relative positions and coupling to each other.

  • Chloromethyl Protons (H-9): The -CH₂- group is adjacent to both an sp² carbon of the quinazoline ring and an electronegative chlorine atom. This strong deshielding environment places its signal significantly downfield, predicted around 4.8 ppm. As there are no adjacent protons, the signal is expected to be a singlet.

  • Morpholine Protons (H-10'/11' and H-12'/13'): The morpholine ring has two sets of chemically equivalent protons. The four protons (H-10', H-11') adjacent to the oxygen atom are more deshielded and will appear further downfield (~3.9 ppm) than the four protons (H-12', H-13') adjacent to the nitrogen atom (~3.6 ppm). Both signals are expected to be triplets due to coupling with their neighbors on the other side of the ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4160 - 165
C-2158 - 162
C-8a150 - 155
C-4a120 - 125
C-6130 - 135
C-7125 - 130
C-5125 - 130
C-8120 - 125
C-10', C-11' (Morpholine, -CH₂-O)65 - 70
C-12', C-13' (Morpholine, -CH₂-N)45 - 50
C-9 (-CH₂Cl)40 - 45

Justification of Predictions:

  • Quinazoline Carbons: The sp² hybridized carbons of the quinazoline ring resonate between 120-165 ppm. Carbons directly attached to nitrogen (C-2, C-4, C-8a) are typically the most downfield.

  • Morpholine Carbons: The aliphatic carbons of the morpholine ring appear in the 45-70 ppm range. The carbons adjacent to the electronegative oxygen (C-10', C-11') are more deshielded than those adjacent to the nitrogen (C-12', C-13').[6][7]

  • Chloromethyl Carbon (C-9): This carbon is attached to a chlorine atom, which shifts it downfield into the 40-45 ppm range.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically generating a protonated molecular ion [M+H]⁺.[8]

Predicted Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline will be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two prominent peaks in the molecular ion region, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[8][9]

Ion Description Calculated m/z Expected Relative Abundance
[M+H]⁺Protonated molecule with ³⁵Cl264.0953100%
[M+2+H]⁺Protonated molecule with ³⁷Cl266.0923~32%
Predicted Fragmentation Pattern

Under MS/MS conditions (tandem mass spectrometry), the protonated molecular ion can be induced to fragment. The fragmentation pattern provides valuable structural information. For 2-(Chloromethyl)-4-morpholin-4-ylquinazoline, fragmentation is likely initiated by the loss of stable neutral molecules or radicals.

G M [M+H]⁺ m/z = 264 frag1 Loss of HCl (-36 Da) M->frag1 frag2 Loss of Morpholine (-86 Da) M->frag2 frag3 Loss of CH₂Cl radical (-49 Da) M->frag3 ion1 m/z = 228 frag1->ion1 ion2 m/z = 178 frag2->ion2 ion3 m/z = 215 frag3->ion3

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Predicted Major Fragments:

Predicted m/z Proposed Fragment Identity Neutral Loss
228 [M+H - HCl]⁺ Loss of hydrogen chloride
215 [M - CH₂Cl]⁺ Loss of the chloromethyl radical

| 178 | [M+H - Morpholine]⁺ | Loss of the morpholine moiety |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following sections detail the methodologies for acquiring NMR and MS data.

Workflow for Spectral Analysis

G cluster_0 NMR Analysis cluster_1 MS Analysis prep_nmr 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq_nmr 2. Data Acquisition (Lock, Tune, Shim, Acquire) prep_nmr->acq_nmr proc_nmr 3. Data Processing (FT, Phase, Baseline Correction) acq_nmr->proc_nmr end_report Final Report & Structural Confirmation proc_nmr->end_report prep_ms 1. Sample Preparation (~1 mg/mL in MeOH/H₂O) acq_ms 2. LC-MS Infusion (Tune, Calibrate, Acquire) prep_ms->acq_ms proc_ms 3. Data Analysis (Identify M+H, Fragments) acq_ms->proc_ms proc_ms->end_report start Synthesized Compound start->prep_nmr start->prep_ms

Caption: General workflow for NMR and MS sample analysis.

Protocol for ¹H NMR Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.

A. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid compound.[3] The causality here is a balance between having enough material for a good signal-to-noise ratio and conserving the sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[3] Deuterated solvents are used to avoid large interfering signals from the solvent itself.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be around 4-5 cm.[3][10] This height ensures the sample is correctly positioned within the instrument's detection coil.

  • Capping: Cap the NMR tube securely.

B. Instrument Setup and Data Acquisition:

  • Insertion: Wipe the outside of the NMR tube and place it in a spinner. Adjust the depth using a gauge and insert it into the spectrometer.[10]

  • Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift.[10]

  • Tuning and Matching: The probe is tuned to the specific sample to maximize the efficiency of radiofrequency pulse transmission and signal detection.[10]

  • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This is a critical step for achieving sharp, well-resolved peaks.

  • Acquisition: Acquire the spectrum using standard parameters. A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative ¹H NMR.[11]

Protocol for ESI-MS Data Acquisition

This protocol describes a general approach using Liquid Chromatography-Mass Spectrometry (LC-MS).

A. Sample Preparation:

  • Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12] Formic acid is added to promote protonation of the analyte, which is necessary for ESI in positive ion mode.

B. Instrument Setup and Data Acquisition:

  • Method Development: An LC method is developed to separate the analyte from any impurities. A common starting point is a C18 column with a water/acetonitrile gradient.[12][13]

  • MS Tuning: The mass spectrometer is tuned and calibrated using a known standard to ensure mass accuracy. The ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the specific analyte to achieve maximum signal intensity.

  • Ionization Mode: Select positive ion mode for ESI, as the nitrogen atoms in the quinazoline and morpholine rings are basic and readily accept a proton to form [M+H]⁺.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500). For fragmentation analysis, a separate MS/MS experiment would be performed where the [M+H]⁺ ion (m/z 264) is selected and fragmented.

Conclusion

This guide provides a detailed, predictive framework for the spectral analysis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline. The predicted ¹H and ¹³C NMR spectra offer a clear roadmap for signal assignment based on the distinct chemical environments of the aromatic, chloromethyl, and morpholine moieties. Furthermore, the predicted mass spectrum, with its characteristic chlorine isotopic pattern and plausible fragmentation pathways, provides a definitive method for confirming the compound's molecular weight and structural integrity. The included experimental protocols offer a standardized, best-practice approach for acquiring high-quality data, ensuring that researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Retrieved from [Link]

  • YouTube. (2022, January 24). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of 1 H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts | Request PDF. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ACS Publications. (2021, May 24). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel | Organometallics. Retrieved from [Link]

  • PubMed Central (PMC). (2011, May 23). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography–electrospray ionization-tandem mass spectrometry for the determination of short-chain chlorinated paraffins in mixed plastic wastes | Request PDF. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Determining the isotopic composition of elements from the electrospray ionization mass spectra of their chemical species. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]

Sources

Technical Guide: 2-(Chloromethyl)-4-morpholin-4-ylquinazoline as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-4-morpholin-4-ylquinazoline (CAS: 668276-06-0) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors . Its structural utility lies in its trifunctional design:

  • Quinazoline Core: Mimics the adenine ring of ATP, allowing it to bind effectively to the kinase hinge region.

  • C4-Morpholine: A privileged motif that improves water solubility and often forms critical hydrogen bonds with the solvent-exposed regions of the ATP binding pocket (e.g., Val851 in PI3K

    
    ).
    
  • C2-Chloromethyl: A highly reactive electrophilic "handle" that allows for rapid diversification via nucleophilic substitution (

    
    ), enabling the attachment of solubilizing tails or affinity elements.
    

This guide details the robust synthesis, handling, and application of this intermediate, emphasizing regioselective control during manufacturing.

Structural Logic & Retrosynthesis

The synthesis of 2-(chloromethyl)-4-morpholin-4-ylquinazoline poses a regioselectivity challenge. The quinazoline ring possesses two electrophilic sites: the aromatic C4 position and the aliphatic C2-chloromethyl group.

Strategic Insight: To synthesize the target efficiently, one must exploit the differential reactivity between the aromatic imidoyl chloride (at C4) and the alkyl chloride (at C2). The C4-chloride is significantly more reactive towards nucleophilic aromatic substitution (


) than the C2-chloromethyl is towards aliphatic substitution (

), provided the temperature is controlled.
Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (Target Intermediate) Precursor1 2-(Chloromethyl)-4-chloroquinazoline (Key Electrophile) Target->Precursor1 Selective S_NAr (Morpholine, 0°C) Precursor2 2-(Chloromethyl)quinazolin-4(3H)-one (Stable Precursor) Precursor1->Precursor2 Deoxychlorination (POCl3) Start Anthranilic Acid + Chloroacetonitrile Precursor2->Start Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the construction of the quinazoline core followed by selective functionalization.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

This step constructs the heterocyclic core. The use of chloroacetonitrile allows for the direct installation of the chloromethyl group.

  • Reagents: Anthranilic acid (1.0 eq), Chloroacetonitrile (1.2 eq), HCl (dioxane or gas), Ethanol/Dioxane.

  • Protocol:

    • Dissolve anthranilic acid in dry 1,4-dioxane.

    • Cool to 0°C and saturate with dry HCl gas (or use 4M HCl in dioxane).

    • Add chloroacetonitrile dropwise.

    • Heat to reflux (approx. 100°C) for 4–6 hours.

    • Cool to room temperature (RT). The product often precipitates as the hydrochloride salt.

    • Filter, wash with cold ethanol, and neutralize with aqueous

      
       if the free base is required.
      
  • Critical Note: Ensure anhydrous conditions to prevent hydrolysis of the chloroacetonitrile to chloroacetamide.

Step 2: Synthesis of 2-(Chloromethyl)-4-chloroquinazoline

Activation of the C4-position for subsequent amine displacement.

  • Reagents: 2-(Chloromethyl)quinazolin-4(3H)-one,

    
     (Phosphorus oxychloride), DIPEA (N,N-Diisopropylethylamine).
    
  • Protocol:

    • Suspend the quinazolinone in excess

      
       (approx. 5–10 vol).
      
    • Add DIPEA (1.0 eq) cautiously (exothermic).

    • Reflux (105°C) for 2–3 hours until the solution becomes clear.

    • Workup (Hazard): Concentrate

      
       under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring to quench residual reagent.
      
    • Extract immediately with Dichloromethane (DCM). Wash with brine, dry over

      
      , and concentrate.
      
  • Stability Warning: The product, 2-(chloromethyl)-4-chloroquinazoline, is unstable to moisture over long periods. Use immediately in Step 3 or store under Argon at -20°C.

Step 3: Regioselective Synthesis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

This is the critical differentiation step.

  • Reagents: 2-(Chloromethyl)-4-chloroquinazoline (1.0 eq), Morpholine (1.05 eq),

    
     (Triethylamine, 1.2 eq), DCM or THF.
    
  • Protocol:

    • Dissolve the chloro-quinazoline in DCM and cool to 0°C (Ice bath).

    • Add

      
       followed by the slow, dropwise addition of Morpholine.
      
    • Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

    • Monitor: Check TLC/LCMS. The reaction should be clean. If heated, morpholine may displace the C2-chloromethyl group (dimer formation).

    • Workup: Wash with water, brine, dry, and concentrate.

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Ethyl Acetate/Hexane).

Analytical Characterization

To validate the integrity of the intermediate, ensure the following spectral features are present.

TechniqueFeatureExpected Signal / Observation
1H NMR (CDCl3)Quinazoline Ar-HMultiplets

7.4 – 8.0 ppm (4H)
Chloromethyl (CH2) Singlet

4.6 – 4.7 ppm (2H)
Morpholine (O-CH2)Triplet/Multiplet

3.8 – 3.9 ppm (4H)
Morpholine (N-CH2)Triplet/Multiplet

3.6 – 3.7 ppm (4H)
LC-MS Molecular Ion[M+H]+ = 264.1 (approx)
Appearance Physical StateWhite to pale yellow solid

Interpretation: The presence of the singlet at ~4.6 ppm confirms the integrity of the chloromethyl group. If this signal shifts or disappears, hydrolysis (to hydroxymethyl) or amination (dimerization) has occurred.

Downstream Applications: Building PI3K Inhibitors

The 2-(chloromethyl) group serves as a versatile anchor for "Diversity-Oriented Synthesis" (DOS). In the context of PI3K inhibitors (like analogues of PI-103 or GDC-0941 ), this position is often used to attach solubility-enhancing groups or specific hydrogen-bond donors.

Reaction Workflow (Graphviz)

Applications Intermediate 2-(Chloromethyl)-4- morpholin-4-ylquinazoline PathA S_N2 with Primary Amines (e.g., Benzylamine) Intermediate->PathA K2CO3, DMF PathB S_N2 with Thiols (e.g., Thiophenol) Intermediate->PathB NaH, THF PathC Finkelstein Reaction (NaI -> Iodomethyl) Intermediate->PathC Acetone, Reflux ProdA Amino-linked PI3K Inhibitors PathA->ProdA ProdB Thioether Analogues PathB->ProdB ProdC Enhanced Electrophile PathC->ProdC

Figure 2: Functionalization pathways for the chloromethyl intermediate.

Case Study: Synthesis of PI-103 Analogues To synthesize a PI-103-like scaffold, the chloromethyl intermediate is typically reacted with a phenol or aniline derivative. For example, reacting with 3-hydroxyphenol under basic conditions (


, DMF) yields the ether-linked adduct, which can be further elaborated.

Safety & Handling

  • Alkylating Hazard: The chloromethyl moiety is a potent alkylating agent. It can react with DNA bases. Handle only in a certified chemical fume hood.

  • Skin/Eye Contact: Corrosive.[1][2] Causes severe skin burns and eye damage.[1] Wear nitrile gloves (double gloving recommended) and safety goggles.

  • Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction). The compound hydrolyzes in water over time; store in a desiccator.

References

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Zhang, Y., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 2010, 15(12), 9102-9109.

  • PI3K Inhibitor Structure-Activity Relationships (SAR): Hayakawa, M., et al. "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors."[3] Bioorganic & Medicinal Chemistry, 2006, 14(20), 6847-6858.[3]

  • Review of PI3K/mTOR Inhibitors (PI-103 context): Workman, P., et al. "Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic." Cancer Research, 2006, 66(19), 9352–9355.

  • Morpholine Safety Data: Fisher Scientific. "Safety Data Sheet: Morpholine."

Sources

The Synthetic Chemist's Guide to 2-(Chloromethyl)quinazolines: A Comprehensive Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(chloromethyl)quinazoline scaffold is a cornerstone in medicinal chemistry, serving as a highly versatile electrophilic intermediate for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity, stemming from the strategic placement of a chloromethyl group on the quinazoline core, allows for facile nucleophilic substitution, making it an invaluable building block in the development of novel therapeutics, including anticancer and antimicrobial agents. This in-depth technical guide provides a comprehensive review of the principal synthetic methods for accessing 2-(chloromethyl)quinazolines. We will delve into the mechanistic underpinnings of each strategy, offering field-proven insights into experimental choices and their consequences. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis of the different approaches to guide the modern synthetic chemist in selecting the most appropriate route for their specific research needs.

Introduction: The Significance of the 2-(Chloromethyl)quinazoline Moiety

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. The introduction of a chloromethyl group at the 2-position imbues the molecule with a reactive handle, enabling the construction of more complex molecular architectures through C-N, C-O, and C-S bond formation. This reactivity has been harnessed to synthesize a wide range of compounds with significant pharmacological activities. A notable example is the use of 2-(chloromethyl)quinazolines as key intermediates in the synthesis of potent kinase inhibitors and other targeted anticancer therapies.[1][2][3] The ability to readily introduce diverse functionalities at this position makes the synthesis of 2-(chloromethyl)quinazolines a critical area of study for medicinal chemists.

I. Cyclization of Anthranilic Acid Derivatives: A Convergent Approach

One of the most established and widely employed methods for the synthesis of the quinazoline core involves the cyclization of readily available anthranilic acid derivatives. This approach is convergent, building the heterocyclic ring system and incorporating the desired side chain precursor in a single, often high-yielding, transformation.

A. Reaction with Chloroacetonitrile

A particularly efficient and improved one-step synthesis of 2-(chloromethyl)-4(3H)-quinazolinones involves the reaction of o-anthranilic acids with chloroacetonitrile in the presence of a base.[1][2][3] This method has been shown to be high-yielding and tolerates a range of substituents on the anthranilic acid ring.

Mechanism of the Reaction:

The reaction proceeds through a series of well-defined steps, initiated by the formation of a potent nucleophile.

G cluster_0 Step 1: Formation of Methoxide and Reaction with Chloroacetonitrile cluster_1 Step 2: Nucleophilic Attack and Cyclization cluster_2 Step 3: Tautomerization Na Na NaOMe MeO⁻ Na⁺ Na->NaOMe + MeOH MeOH MeOH Intermediate1 MeO-C(=NH)CH₂Cl NaOMe->Intermediate1 + ClCH₂CN ClCH2CN ClCH₂CN AnthranilicAcid Anthranilic Acid Intermediate2 Amidine Intermediate AnthranilicAcid->Intermediate2 + Intermediate1 CyclizedIntermediate Cyclized Intermediate Intermediate2->CyclizedIntermediate Intramolecular Cyclization Product 2-(Chloromethyl)-4(3H)-quinazolinone CyclizedIntermediate->Product Tautomerization

Caption: Reaction mechanism of 2-(chloromethyl)-4(3H)-quinazolinone synthesis.

Experimental Protocol: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one [1]

  • To a flask containing sodium (23 mg, 1 mmol) is added anhydrous MeOH (5 mL).

  • Chloroacetonitrile (0.95 mL, 15 mmol) is added via syringe, and the solution is stirred at ambient temperature for approximately 40 minutes under a nitrogen atmosphere.

  • A solution of o-anthranilic acid (5 mmol) in anhydrous MeOH (25 mL) is then added.

  • The reaction mixture is stirred at this temperature for about 2 hours under nitrogen.

  • The resulting precipitate is collected by filtration, washed sequentially with MeOH (8 mL), H₂O (8 mL), and MeOH (5 mL), and then dried under vacuum to yield the 2-(chloromethyl)quinazolin-4(3H)-one derivative.

This method can be adapted for a one-pot synthesis of 2-(hydroxymethyl)quinazolin-4(3H)-ones by subsequent hydrolysis of the chloromethyl intermediate.[1][2]

II. Cyclization of o-Aminoacetophenone Derivatives: A Versatile Alternative

Another powerful strategy for constructing the 2-(chloromethyl)quinazoline skeleton utilizes o-aminoacetophenone or its derivatives as the starting material. This approach offers a different disconnection and can be advantageous depending on the availability of starting materials and desired substitution patterns.

A. Reaction with Chloroacetamide or Chloroacetonitrile

This method involves the acid-catalyzed condensation of o-aminoacetophenone with either chloroacetamide or chloroacetonitrile.[4][5] The use of an acid catalyst, such as phosphoric acid or hydrogen chloride, is crucial for promoting the cyclization step.[5]

Mechanism of the Reaction:

The reaction is believed to proceed through an initial condensation to form an intermediate, which then undergoes acid-catalyzed cyclization and dehydration.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Dehydration and Aromatization oAminoacetophenone o-Aminoacetophenone Intermediate_A Condensation Product oAminoacetophenone->Intermediate_A + Reagent Reagent ClCH₂CONH₂ or ClCH₂CN Protonated_Intermediate Protonated Intermediate Intermediate_A->Protonated_Intermediate + H⁺ Cyclized_Product Cyclized Dihydroquinazoline Protonated_Intermediate->Cyclized_Product Intramolecular Nucleophilic Attack Product 2-(Chloromethyl)quinazoline Cyclized_Product->Product - H₂O

Caption: Proposed mechanism for the synthesis from o-aminoacetophenone.

Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline from o-Aminoacetophenone and 2-Chloroacetamide [5]

  • In a round-bottom flask, dissolve o-aminoacetophenone (13.52 g, 0.1 mol) in absolute ethanol (80 mL).

  • Add phosphoric acid (11.76 g, 0.12 mol) as a catalyst.

  • Slowly add a solution of 2-chloroacetamide (10.29 g, 0.11 mol) dissolved in absolute ethanol (20 mL) at room temperature.

  • After the addition is complete, reflux the reaction mixture for 45 hours.

  • Cool the reaction mixture and filter.

  • Wash the filtrate with saturated brine.

  • Evaporate the solvent and extract the organic phase with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate, concentrate, and dry under vacuum to obtain the solid product.

This method has been reported to provide a high yield of the desired product.[5]

III. Direct Chlorination of 2-Methylquinazolines: A Post-Functionalization Strategy

For cases where 2-methylquinazolines are readily accessible, direct chlorination of the methyl group presents a straightforward post-functionalization approach. This transformation typically proceeds via a free-radical mechanism.

A. Free-Radical Chlorination

The benzylic protons of the 2-methyl group are susceptible to radical abstraction, making this position amenable to chlorination using radical initiators and a chlorine source.

Mechanism of Free-Radical Chlorination:

The reaction follows a classic free-radical chain mechanism involving initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 Cl• 2 Cl• Initiator->2 Cl• Heat or Light 2-Methylquinazoline 2-Methylquinazoline Quinazoline-2-methyl Radical Quinazoline-2-methyl Radical 2-Methylquinazoline->Quinazoline-2-methyl Radical + Cl• - HCl 2-(Chloromethyl)quinazoline 2-(Chloromethyl)quinazoline Quinazoline-2-methyl Radical->2-(Chloromethyl)quinazoline + Cl₂ + Cl• Dimer Dimer Quinazoline-2-methyl Radical->Dimer + Quinazoline-2-methyl Radical Cl• Cl• Cl•->2-(Chloromethyl)quinazoline Cl₂ Cl₂ Cl•->Cl₂ + Cl•

Caption: Free-radical chlorination of 2-methylquinazoline.

Common reagents for this transformation include N-chlorosuccinimide (NCS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or sulfuryl chloride (SO₂Cl₂). The choice of reagent and conditions is critical to control the degree of chlorination and minimize side reactions.

Experimental Considerations:

  • Solvent: Inert solvents such as carbon tetrachloride or dichlorobenzene are typically used.

  • Initiator: The choice of radical initiator and its concentration will influence the reaction rate.

  • Light: Photochemical initiation can also be employed.

  • Selectivity: Over-chlorination to form di- and trichloromethyl derivatives is a potential side reaction that can be controlled by stoichiometry and reaction time.

IV. Conversion from 2-(Hydroxymethyl)quinazolines and 2-Quinazolinones

Existing quinazoline derivatives can also serve as precursors to 2-(chloromethyl)quinazolines. These methods are particularly useful when the corresponding hydroxyl or oxo derivatives are more readily accessible.

A. Chlorination of 2-(Hydroxymethyl)quinazolines

The conversion of a primary alcohol to a chloride is a standard transformation in organic synthesis. For 2-(hydroxymethyl)quinazolines, common chlorinating agents can be employed.

Common Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): A widely used and effective reagent. The reaction proceeds via a chlorosulfite intermediate.

  • Phosphorus Oxychloride (POCl₃): Another common reagent for this transformation.

  • Vilsmeier Reagent (POCl₃/DMF): This reagent can also be used for the conversion of alcohols to chlorides.[6]

Experimental Protocol: General Procedure for Chlorination of 2-(Hydroxymethyl)quinazoline

  • Dissolve the 2-(hydroxymethyl)quinazoline derivative in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Add the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) dropwise at a controlled temperature (often 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction with ice-water.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

B. From 2-Quinazolinones

While less direct, it is conceivable to synthesize 2-(chloromethyl)quinazolines from 2-quinazolinone precursors. This would likely be a multi-step process involving activation of the 2-position.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
Cyclization of Anthranilic Acid Anthranilic acids, ChloroacetonitrileNa/MeOHOne-pot, high-yielding, good substrate scope.[1][2]Primarily yields 4(3H)-quinazolinones which may require further transformation.Good to Excellent
Cyclization of o-Aminoacetophenone o-Aminoacetophenones, Chloroacetamide/ChloroacetonitrileH₃PO₄ or HClGood yields, readily available starting materials.[5]Requires elevated temperatures and long reaction times.High
Direct Chlorination 2-MethylquinazolinesNCS, AIBN/BPO or SO₂Cl₂Direct functionalization of a pre-formed quinazoline core.Risk of over-chlorination, use of hazardous reagents.Moderate to Good
From 2-(Hydroxymethyl)quinazolines 2-(Hydroxymethyl)quinazolinesSOCl₂, POCl₃Utilizes readily accessible alcohol precursors.Requires an additional synthetic step, use of corrosive reagents.Good to Excellent

Green Chemistry and Safety Considerations

The synthesis of 2-(chloromethyl)quinazolines often involves the use of hazardous reagents and solvents. In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methodologies.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in quinazoline synthesis, often under solvent-free conditions.[7]

  • Alternative Solvents: The use of greener solvents, such as ionic liquids or deep eutectic solvents, is being explored to replace traditional volatile organic compounds.[8]

  • Catalysis: The development of efficient catalytic systems, including metal-catalyzed and organocatalyzed reactions, can reduce the need for stoichiometric and often toxic reagents.

Safety Precautions:

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or HCl respectively). They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Chlorosuccinimide (NCS): While easier to handle than gaseous chlorine, NCS is a strong oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Radical Initiators (AIBN, BPO): These compounds can be thermally unstable and may decompose violently if heated improperly. Follow recommended storage and handling procedures.

Conclusion

The synthesis of 2-(chloromethyl)quinazolines is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and safety considerations. The cyclization of anthranilic acid and o-aminoacetophenone derivatives represent robust and high-yielding approaches for the construction of the core scaffold. For the post-functionalization of pre-existing quinazoline rings, direct chlorination of 2-methylquinazolines and the conversion of 2-(hydroxymethyl)quinazolines offer practical alternatives. As the demand for novel quinazoline-based therapeutics continues to grow, the development of more efficient, sustainable, and safer synthetic methodologies will remain a key area of research. This guide provides a solid foundation for researchers to navigate the existing landscape of synthetic strategies and to make informed decisions in their pursuit of new and impactful chemical entities.

References

Sources

Methodological & Application

Application Note: Evaluation of PI3K/mTOR Dual Inhibition by 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). Specifically, 2-(Chloromethyl)-4-morpholin-4-ylquinazoline serves as a critical electrophilic intermediate for synthesizing PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) inhibitors.

The morpholine moiety at the C-4 position mimics the interaction of the ATP adenine ring within the lipid kinase binding pocket, forming key hydrogen bonds with the hinge region (e.g., Val851 in PI3K


). The C-2 chloromethyl group acts as a versatile handle for nucleophilic substitution, allowing the attachment of solubilizing groups or additional pharmacophores to optimize potency and selectivity.

This protocol details the biological evaluation of these derivatives, focusing on their capacity to inhibit the PI3K/Akt/mTOR signaling cascade , a pathway frequently hyperactivated in glioblastoma, breast, and colorectal cancers.

Experimental Workflow Overview

The evaluation pipeline integrates phenotypic screening with mechanistic validation.

Workflow cluster_assays Readouts compound Compound Library (2-substituted-4-morpholinoquinazolines) treatment Drug Treatment (Dose-Response) compound->treatment culture Cell Culture (MCF-7, HCT-116) culture->treatment mtt Viability Assay (MTT/MTS) IC50 Determination treatment->mtt wb Western Blot (p-Akt, p-S6K) Target Engagement treatment->wb facs Flow Cytometry (Annexin V/PI) Apoptosis & Cell Cycle treatment->facs Lead Selection Lead Selection mtt->Lead Selection Mechanism Confirmation Mechanism Confirmation wb->Mechanism Confirmation

Figure 1: Integrated workflow for evaluating quinazoline derivatives.

Materials & Reagents

ComponentSpecificationPurpose
Test Compounds 2-(Chloromethyl)-4-morpholin-4-ylquinazoline derivativesPI3K/mTOR inhibition
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeCompound solubilization
Cell Lines MCF-7 (Breast), HCT-116 (Colon), A549 (Lung)PI3K-driven cancer models
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideMitochondrial activity readout
Lysis Buffer RIPA Buffer + Phosphatase Inhibitor CocktailProtein extraction
Primary Antibodies Anti-p-Akt (Ser473), Anti-p-S6K, Anti-Total AktPathway biomarkers

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of the derivatives.
Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the 2-(chloromethyl)-4-morpholin-4-ylquinazoline derivatives in 100% DMSO to create a 10 mM stock solution .

    • Critical: The chloromethyl group in the parent scaffold is an alkylating agent. If testing the precursor itself, handle with extreme caution (fume hood) as it is a potential skin sensitizer and mutagen. For derivatives where the Cl is substituted, standard cytotoxic precautions apply.

    • Prepare serial dilutions (1:3) in complete media. Final test concentrations: 100

      
      M to 0.1 nM. Ensure final DMSO concentration is 
      
      
      
      .
  • Cell Seeding:

    • Seed tumor cells (e.g., HCT-116) into 96-well plates at a density of 3,000–5,000 cells/well .

    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Treatment:

    • Aspirate media and add 100

      
      L of compound-containing media.
      
    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Wortmannin or LY294002).

    • Incubate for 48 or 72 hours .

  • Readout:

    • Add 20

      
      L of MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate supernatant carefully.

    • Solubilize crystals with 150

      
      L DMSO. Shake for 10 min.
      
    • Measure absorbance at 570 nm (reference 630 nm).

  • Data Analysis:

    • Normalize absorbance to Vehicle Control (100%).

    • Fit data to a non-linear regression model (sigmoidal dose-response) to calculate

      
      .
      

Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm that cytotoxicity is driven by on-target inhibition of the PI3K/Akt/mTOR pathway.

Signaling Pathway Logic

The morpholine-quinazoline derivatives target the ATP-binding pocket of PI3K. Successful inhibition should result in the dephosphorylation of downstream effectors.

Signaling RTK RTK (EGFR/Met) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation (p-S473) S6K p70S6K mTOR->S6K Phosphorylation Inhibitor Quinazoline Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Dual Inhibition?

Figure 2: Target nodes for 4-morpholinoquinazoline inhibition.

Step-by-Step Methodology
  • Treatment:

    • Seed cells in 6-well plates (

      
       cells/well).
      
    • Treat with the derivative at

      
       and 
      
      
      
      its
      
      
      for 6–24 hours.
  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g.,

      
      , NaF).
      
    • Centrifuge at 14,000

      
       g for 15 min at 4°C. Collect supernatant.
      
  • Immunoblotting:

    • Load 20–30

      
      g protein per lane on SDS-PAGE.
      
    • Transfer to PVDF membrane.

    • Block: 5% BSA in TBST for 1 hour (Milk interferes with phospho-antibodies).

    • Primary Antibodies: Incubate overnight at 4°C.

      • Anti-p-Akt (Ser473): Critical marker for PI3K/mTORC2 activity.

      • Anti-p-S6K (Thr389): Critical marker for mTORC1 activity.

      • Anti-Total Akt/S6K: Loading controls.

    • Detection: HRP-conjugated secondary antibodies + ECL substrate.

Expected Result: A dose-dependent decrease in p-Akt and p-S6K band intensity compared to total protein, confirming pathway blockade.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound induces G1 arrest (characteristic of PI3K inhibition) or G2/M arrest (characteristic of DNA-PK inhibition or tubulin interference).

  • Treatment: Treat cells with

    
     concentration for 24 hours.
    
  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA).

    • Incubate for 15 min at room temperature in the dark.

  • Acquisition: Analyze on a Flow Cytometer (FL2 channel).

  • Analysis: Use ModFit or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

    • Insight: 4-morpholinoquinazolines typically induce G0/G1 arrest by downregulating Cyclin D1 via the PI3K/Akt pathway.

References

  • Wright, E. W., et al. (2025).[1] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.[2][3][1][4][5][6][7][8][9][10][11] Retrieved from [Link]

  • Hayakawa, M., et al. (2006).[2] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][11] Retrieved from [Link]

  • Bavetsias, V., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents.[12] PubMed. Retrieved from [Link]

  • O'Farrell, M., et al. (2014).[6] Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[4] Molecular Cancer Therapeutics.[4] Retrieved from [Link]

Sources

Application Note: Precision Monitoring of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The compound 2-(chloromethyl)-4-morpholin-4-ylquinazoline is a critical electrophilic scaffold used in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors (e.g., analogs of Copanlisib or Idelalisib). Its synthesis typically involves the nucleophilic aromatic substitution (


) of 4-chloro-2-(chloromethyl)quinazoline  with morpholine .
The Chemoselectivity Challenge

The reaction presents a classic chemoselectivity paradox:

  • Desired Pathway (

    
    ):  Displacement of the C4-chloride by morpholine. This is electronically favored due to the activation of the quinazoline ring.
    
  • Undesired Pathway (

    
    ):  Displacement of the alkyl chloride at the C2-chloromethyl position. This leads to the bis-morpholino impurity , which is often inseparable by standard crystallization.
    
  • Hydrolysis Risk: The C2-chloromethyl group is highly labile; exposure to aqueous base or prolonged reaction times generates the hydroxymethyl impurity .

This protocol defines a High-Performance Liquid Chromatography (HPLC) method coupled with a specific quenching strategy to monitor this reaction, ensuring the C2-chloromethyl handle remains intact for subsequent synthetic steps.

Reaction Mechanism & Critical Control Points

The following diagram illustrates the competing pathways. The goal is to maximize the green pathway while suppressing the red pathways.

ReactionPathways SM Starting Material 4-chloro-2-(chloromethyl)quinazoline Prod TARGET PRODUCT 2-(chloromethyl)-4-morpholin-4-ylquinazoline SM->Prod SNAr (Fast) C4 Substitution Morph Morpholine (Nucleophile) Imp_Bis IMPURITY A (Bis-adduct) 2-(morpholinomethyl)-4-morpholin... Prod->Imp_Bis SN2 (Slow) Over-reaction Imp_OH IMPURITY B (Hydrolysis) 2-(hydroxymethyl)-4-morpholin... Prod->Imp_OH Hydrolysis (Aq. Base)

Figure 1: Reaction pathways showing the kinetic competition between the desired SNAr and undesired SN2/Hydrolysis events.

Analytical Method Development

Standard TLC is insufficient for this chemistry because the


 differences between the chloromethyl product and the hydroxymethyl impurity are often negligible on silica due to the dominant polarity of the morpholine ring.
HPLC Method Parameters

This Reverse-Phase (RP-HPLC) method utilizes a C18 column with high end-capping to reduce peak tailing caused by the basic morpholine nitrogen.

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)High surface area for resolution of polar impurities; double end-capping reduces silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures morpholine is protonated (

), improving peak shape and solubility.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent to remove non-polar dimers.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmQuinazoline core absorbs strongly here; high sensitivity.
Column Temp 25°CAmbient temperature minimizes thermal degradation of the chloromethyl group during the run.
Gradient Profile

A steep gradient is required to elute the polar hydrolysis products early and the non-polar bis-adducts late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Inject
2.0955Isocratic hold for polar impurities
12.01090Gradient ramp to elute Product & Bis-impurity
15.01090Wash
15.1955Re-equilibrate

Sampling & Quenching Protocol (The "Stop-Watch" Technique)

CRITICAL: The reaction mixture contains active morpholine. If you sample into standard methanol or water without pH adjustment, the reaction continues in the HPLC vial, leading to false "over-reaction" data.

Step-by-Step Sampling Workflow
  • Preparation of Quench Solution (QS):

    • Mix 900 µL of 0.5% Formic Acid in Acetonitrile .

    • Why: The acid immediately protonates the residual morpholine (pKa ~8.3), rendering it non-nucleophilic and stopping the

      
       reaction instantly.
      
  • Sampling:

    • Take 50 µL of the reaction mixture.

    • Immediately dispense into the Quench Solution.

    • Vortex for 5 seconds.

  • Dilution (Optional):

    • If the concentration is too high for the detector, dilute an aliquot of the quenched sample further with Mobile Phase A.

In-Process Control (IPC) Criteria

The decision to stop the reaction is a trade-off between conversion and impurity formation.

AnalyteRetention Time (Approx)Acceptance CriteriaAction
Starting Material (SM) ~8.5 min< 2.0% AreaContinue Reaction
Target Product ~10.2 min> 95% AreaSTOP & WORKUP
Bis-Morpholine Impurity ~11.5 min> 0.5% AreaSTOP IMMEDIATELY (Risk of runaway side reaction)
Hydroxymethyl Impurity ~4.0 minMonitor TrendIf rising, check moisture ingress.
Decision Logic Diagram

DecisionMatrix Start Sample Reaction (T = 30 min) Analyze Run HPLC Method Start->Analyze CheckSM Is SM < 2%? Analyze->CheckSM CheckBis Is Bis-Impurity > 0.5%? CheckSM->CheckBis Yes Action_Wait Continue Stirring Sample in 15 min CheckSM->Action_Wait No Action_Stop STOP REACTION Proceed to Workup CheckBis->Action_Stop No (Ideal State) Action_Abort ABORT/QUENCH Purification Required CheckBis->Action_Abort Yes (Over-reaction)

Figure 2: Decision matrix for terminating the reaction based on HPLC integration data.

Troubleshooting & Optimization

Issue: "Ghost" Peak at RT ~4.0 min
  • Cause: Hydrolysis of the chloromethyl group during analysis.[1]

  • Solution: Ensure the HPLC autosampler is kept at 4°C. Verify the acetonitrile used in the mobile phase is dry. Avoid using phosphate buffers (pH > 7).

Issue: Poor Mass Balance
  • Cause: Morpholine hydrochloride salts precipitating in the sample vial.

  • Solution: Ensure the Quench Solution contains at least 50% water/buffer to keep salts soluble before injection.

Issue: Bis-Impurity forming too fast
  • Cause: Reaction temperature too high (> 0°C) or excess morpholine stoichiometry (> 2.2 eq).

  • Correction: Cool reaction to -10°C. Add morpholine dropwise as a solution in DCM or THF, rather than neat.

References

  • Synthesis of 2-chloromethyl-quinazolinones: Zhang, Y., et al.[2][3] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 2010.[3]

  • Morpholine Substitution on Quinazolines: Bansal, R., et al. "Morpholine substituted quinazoline derivatives as anticancer agents." European Journal of Medicinal Chemistry, 2018.

  • HPLC Method Development for Quinazolines: Saha, S., et al. "Chromatographic Development & Validation of 2-Chloromethyl-4-Methyl Quinazoline." ResearchGate, 2020.

  • Stability of Chloromethyl-heterocycles: BenchChem Data Sheet. "2-(Chloromethyl)-4-morpholin-4-ylquinazoline Stability & Handling."

Sources

Application Notes and Protocols for 2-(Chloromethyl)-4-morpholin-4-ylquinazoline as a Covalent Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline as a versatile, covalent molecular probe for chemical biology and drug discovery. We delve into the underlying chemical principles that govern its reactivity, offer detailed, field-proven protocols for its application in target identification and cellular imaging, and provide a framework for the synthesis of derivatized probes. This guide is intended to empower researchers to leverage this powerful tool for elucidating biological pathways and accelerating the development of novel therapeutics.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Chemical Biology

Quinazoline and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The quinazoline scaffold is considered a "privileged structure," as it can interact with a variety of biological targets with high affinity. Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core, highlighting its therapeutic relevance.

The subject of this guide, 2-(Chloromethyl)-4-morpholin-4-ylquinazoline, is a functionalized quinazoline derivative with significant potential as a molecular probe. Its utility stems from two key structural features:

  • The 2-(Chloromethyl) Group: This is a reactive electrophilic moiety that can form a stable, covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on proteins.[1] This irreversible interaction allows for the permanent labeling of protein targets.

  • The 4-Morpholin-4-yl Group: The morpholine ring is a common pharmacophore in medicinal chemistry that can enhance aqueous solubility and improve the pharmacokinetic properties of a molecule.[1]

These features make 2-(Chloromethyl)-4-morpholin-4-ylquinazoline an ideal candidate for use in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme function directly in complex biological systems.[2]

Principle of Covalent Probing and Target Identification

The central principle behind using 2-(Chloromethyl)-4-morpholin-4-ylquinazoline as a molecular probe is its ability to covalently label its protein targets. This covalent labeling can be exploited for two primary applications: target identification and cellular imaging.

Target Identification using Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to covalently label active enzymes in a complex proteome.[2][3] The general workflow for ABPP using a derivative of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline is as follows:

  • Probe Synthesis: The core molecule is derivatized with a reporter tag, such as biotin for affinity purification or a fluorophore for visualization. A common strategy is to introduce a "click chemistry" handle (e.g., a terminal alkyne) that allows for the subsequent attachment of various reporter tags.

  • Protein Labeling: The tagged probe is incubated with a biological sample (e.g., cell lysate, living cells) to allow for covalent modification of its protein targets.

  • Reporter Tag Conjugation (if using click chemistry): A reporter molecule with a complementary reactive group (e.g., an azide-containing biotin or fluorophore) is added, leading to its covalent attachment to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: If a biotin tag is used, the labeled proteins are captured and enriched using streptavidin-coated beads.

  • Identification of Labeled Proteins: The enriched proteins are identified and the site of covalent modification is mapped using mass spectrometry-based proteomics.

ABPP_Workflow

Cellular Imaging

By attaching a fluorophore to the 2-(Chloromethyl)-4-morpholin-4-ylquinazoline scaffold, the resulting probe can be used to visualize the subcellular localization of its targets in living cells using fluorescence microscopy. This provides valuable spatial and temporal information about the target proteins.

Synthesis of a Derivatized Probe for Target Identification

To facilitate target identification, it is highly advantageous to synthesize a derivative of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline that incorporates a reporter tag or a handle for its attachment. Here, we propose a synthetic route to a biotinylated probe via a "clickable" intermediate. This proposed synthesis is based on established chemical transformations of quinazolines and related heterocyclic systems.

Synthesis_Workflow

Protocol 1: Synthesis of an Alkyne-Tagged Quinazoline Probe

This protocol describes a plausible, though hypothetical, multi-step synthesis to introduce an alkyne handle onto the quinazoline scaffold, making it amenable to click chemistry.

Step 1: Substitution of Morpholine with N-Boc-piperazine

  • To a solution of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (1.0 eq) in dimethylformamide (DMF), add N-Boc-piperazine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc-piperazin-1-yl quinazoline derivative.

Step 2: Boc-Deprotection

  • Dissolve the product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA to obtain the piperazin-1-yl quinazoline derivative.

Step 3: Amide Coupling with 5-Hexynoic Acid

  • To a solution of the product from Step 2 (1.0 eq) in DMF, add 5-hexynoic acid (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-tagged quinazoline probe.

Protocols for Target Identification

The following protocols are designed for the application of the synthesized alkyne-tagged quinazoline probe in a typical ABPP workflow.

Protocol 2: Labeling of Cellular Proteins with the Alkyne-Tagged Probe

Materials:

  • Alkyne-tagged quinazoline probe (from Protocol 1)

  • Cell line of interest (e.g., a cancer cell line known to be sensitive to quinazoline-based inhibitors)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • DMSO

  • PBS

Procedure:

  • Cell Culture: Culture the cells to ~80-90% confluency.

  • Probe Treatment (Live Cells):

    • Treat the cells with varying concentrations of the alkyne-tagged probe (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

    • Incubate for a defined period (e.g., 1-4 hours).

    • Wash the cells three times with cold PBS.

    • Harvest the cells and prepare a cell lysate.

  • Probe Treatment (Cell Lysate):

    • Prepare a cell lysate from untreated cells.

    • Treat the lysate with varying concentrations of the alkyne-tagged probe or DMSO.

    • Incubate for a defined period (e.g., 1 hour) at 4 °C.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

Protocol 3: Click Chemistry and Enrichment of Labeled Proteins

Materials:

  • Probe-labeled cell lysate (from Protocol 2)

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • SDS-PAGE loading buffer

Procedure:

  • Click Reaction:

    • To the probe-labeled lysate, add biotin-azide, TCEP, and TBTA.

    • Initiate the reaction by adding CuSO₄ and sodium ascorbate.

    • Incubate at room temperature for 1 hour with gentle shaking.

  • Enrichment:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate at 4 °C for 2 hours with gentle rotation to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

Protocol 4: Mass Spectrometry Analysis

Procedure:

  • In-gel or On-bead Digestion:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel trypsin digestion of the protein bands of interest.

    • Alternatively, perform on-bead trypsin digestion of the captured proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the labeled proteins.

    • Utilize specialized software to identify the specific peptides and amino acid residues that are covalently modified by the probe.

Parameter Suggested Starting Range Notes
Probe Concentration 0.1 - 10 µMOptimize for maximal labeling of specific targets with minimal off-target effects.
Incubation Time (Live Cells) 1 - 4 hoursTime-dependent labeling can provide insights into target engagement kinetics.
Incubation Time (Lysate) 1 hourShorter incubation times are typically sufficient for in vitro labeling.
Click Chemistry Reagents Standard concentrationsFollow established protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Mass Spectrometry High-resolution instrumentEssential for accurate identification of modified peptides.

Protocols for Cellular Imaging

For cellular imaging applications, a fluorescently tagged version of the probe is required. The synthesis would be analogous to Protocol 1, but instead of coupling with 5-hexynoic acid, an activated fluorophore would be conjugated to the piperazin-1-yl quinazoline derivative.

Protocol 5: Live-Cell Imaging with a Fluorescent Quinazoline Probe

Materials:

  • Fluorescently tagged quinazoline probe

  • Cell line of interest grown on glass-bottom dishes

  • Live-cell imaging medium

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Incubation:

    • Replace the culture medium with live-cell imaging medium containing the fluorescent probe at an optimized concentration (e.g., 1-5 µM).

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Washing: Wash the cells three times with fresh imaging medium to remove unbound probe.

  • Counterstaining (Optional): Incubate the cells with Hoechst 33342 for 10 minutes to stain the nuclei.

  • Imaging:

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the specific fluorophore and Hoechst 33342.

    • Observe the subcellular localization of the fluorescent signal.

Data Interpretation and Validation

Target Validation:

  • Dose-dependency: True targets should show increased labeling with increasing probe concentration.

  • Competition experiments: Pre-incubation with an excess of the untagged 2-(Chloromethyl)-4-morpholin-4-ylquinazoline should block the labeling of specific targets by the tagged probe.

  • Orthogonal validation: Confirm target engagement using other methods, such as Western blotting with an antibody against the putative target or by assessing the functional consequences of target inhibition.

Imaging Validation:

  • Specificity: The fluorescent signal should be competed by the untagged compound.

  • Colocalization: Use organelle-specific markers to determine the precise subcellular localization of the probe's targets.

Conclusion

2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a promising starting point for the development of potent and versatile covalent molecular probes. By leveraging the inherent reactivity of the chloromethyl group and the favorable properties of the quinazoline scaffold, researchers can design and synthesize tagged derivatives for robust target identification and cellular imaging. The protocols outlined in this guide provide a solid foundation for the application of these probes in elucidating complex biological processes and accelerating drug discovery efforts. It is crucial to remember that the proposed concentrations and incubation times are starting points and will require empirical optimization for each specific biological system and experimental goal.

References

  • Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Retrieved from [Link]

  • Chan, W. C., Sharifzadeh, S., Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361–8381.
  • Zhang, L., et al. (2021). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 26(16), 4995.
  • Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1394, 145-157.
  • Nomura, D. K. (2021, March 16). Chemoproteomic profiling: from target discovery to target engagement [Video]. YouTube. [Link]

  • Wang, C., et al. (2015). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 6(6), 693-697.
  • Le-Nhat-Thuy, et al. (2020). "Click Chemistry": An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Pharmaceuticals, 13(11), 389.
  • Retrosynthesis. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-QZ-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses yield optimization for 2-(chloromethyl)-4-morpholin-4-ylquinazoline . This compound is a critical "scaffold" intermediate, often used in the synthesis of PI3K inhibitors (e.g., Pictilisib analogs).

The synthesis is deceptively simple but prone to failure due to the bifunctional electrophilicity of the intermediate. The core challenge is achieving regioselective substitution at the C4 position (aromatic) without displacing the labile chlorine at the C2-methyl position (aliphatic).

Module 1: The Optimized Synthetic Pathway

To improve yield, we must first visualize the competing pathways. The most robust route utilizes 2-(chloromethyl)quinazolin-4(3H)-one as the stable starting block, followed by activation and selective amination.

Diagram 1: Reaction Workflow & Competitive Pathways

SynthesisWorkflow Start Anthranilic Acid + Chloroacetonitrile Inter1 Intermediate A: 2-(chloromethyl) quinazolin-4(3H)-one Start->Inter1 Cyclization (Na/MeOH) Inter2 Intermediate B: 4-chloro-2-(chloromethyl) quinazoline Inter1->Inter2 Activation (POCl3, DIPEA) Target TARGET PRODUCT: 2-(chloromethyl)-4- morpholin-4-ylquinazoline Inter2->Target Selective SnAr (Morpholine, 0°C) Side1 Side Product: Dimerization (Morpholine linking two rings) Inter2->Side1 Excess Morpholine or High Temp Side2 Side Product: Hydrolysis (2-hydroxymethyl) Inter2->Side2 Wet Solvent

Figure 1: The primary synthetic route (solid lines) versus common yield-killing side reactions (dotted lines).

Module 2: Troubleshooting the Critical Step ( )

The reaction of 4-chloro-2-(chloromethyl)quinazoline with morpholine is the step where most yield is lost.

The Problem: Regioselectivity

You have two electrophilic sites:

  • C4-Cl (Aromatic): Activated by ring nitrogens. This is your target.

  • C2-CH₂Cl (Aliphatic): An alkyl halide. This is reactive toward nucleophiles (morpholine).

Yield Optimization Matrix
VariableRecommendationScientific Rationale
Stoichiometry 1.05 eq MorpholineExcess morpholine acts as a base and will attack the C2-chloromethyl group, leading to bis-substitution or dimerization.
Base Scavenger DIPEA (1.2 eq)Use a bulky, non-nucleophilic base to scavenge HCl. Do not use excess morpholine as the base.
Temperature 0°C

RT
Kinetic control is essential. At 0°C, the C4-Cl is significantly more reactive than the aliphatic C2-CH₂Cl.
Solvent DCM or THF (Anhydrous) Avoid alcohols (ethanol/methanol). Alcohols will attack the chloromethyl group (solvolysis) to form ethers.
Concentration 0.1 M High concentration favors intermolecular dimerization. Keep it dilute.

Module 3: Detailed Protocol (Self-Validating System)

This protocol is designed to minimize hydrolysis and side-reactions.

Step 1: Activation (Synthesis of Intermediate B)

Reference: Adapted from NIH PMC3097059 [1]

  • Suspend 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in anhydrous Toluene.

  • Add DIPEA (1.2 eq) and stir for 10 min.

  • Add

    
      (1.5 eq) dropwise.
    
  • Heat to 80°C for 2–4 hours. Monitor by TLC/LCMS until starting material disappears.

  • Critical Workup: Evaporate volatiles in vacuo. Redissolve in DCM and wash rapidly with cold saturated

    
    . Dry over 
    
    
    
    and concentrate.
    • Checkpoint: The product (4-chloro-2-(chloromethyl)quinazoline) is unstable. Use immediately in Step 2. Do not store.

Step 2: Selective Substitution (Target Synthesis)
  • Dissolve the fresh 4-chloro-2-(chloromethyl)quinazoline (1.0 eq) in anhydrous DCM (10 mL per gram).

  • Cool the solution to 0°C (Ice bath).

  • Add DIPEA (1.1 eq).

  • Add Morpholine (1.05 eq) dropwise over 15 minutes.

    • Why? Slow addition prevents local high concentrations of amine, reducing dimer formation.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

  • Validation: Check LCMS.

    • Success: Peak M+H matches target.

    • Failure: If M+Morpholine+Morpholine is seen, you used too much amine or heat.

Module 4: Troubleshooting FAQ

Q: My product has a mass of [Target + 14]. What happened? A: You likely used Methanol or Ethanol as a solvent or during workup. The chloromethyl group underwent solvolysis, replacing -Cl with -OCH₃ or -OEt. Switch to DCM or THF.

Q: I see a large impurity at [2x Mass]. A: This is the dimer. Morpholine has two nucleophilic sites (though the O is weak, the N is strong). If one morpholine molecule attacks two quinazoline rings, or if the C2-chloromethyl of one molecule reacts with the morpholine attached to another, you get dimers. Dilute the reaction and ensure strictly 1:1 stoichiometry of morpholine.

Q: The chloromethyl group hydrolyzed to a hydroxymethyl group. A: This happens during aqueous workup if the pH is too high or exposure is too long. When washing the organic layer, use cold water/brine and separate phases quickly. Do not let the crude material sit in wet solvent.

Module 5: Diagnostic Logic Tree

Use this flow to diagnose low yields in your current batch.

Troubleshooting Start Problem: Low Yield CheckLCMS Check LCMS of Crude Start->CheckLCMS Res1 Result: Target Mass Found but low recovery CheckLCMS->Res1 Res2 Result: Mass = Target + 87 (Bis-morpholine) CheckLCMS->Res2 Res3 Result: Mass = Target - 18 + 17 (Hydrolysis -OH) CheckLCMS->Res3 Act1 Issue: Workup Loss Action: Avoid acid wash; product is basic. Res1->Act1 Act2 Issue: Over-reaction Action: Reduce Temp to 0°C; Reduce Morpholine eq. Res2->Act2 Act3 Issue: Moisture Action: Dry solvents; Use fresh POCl3. Res3->Act3

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

  • Zhang, Y., et al. (2010).A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Molecules / NIH PubMed Central.

    • Source: [Link]

    • Relevance: Establishes the baseline protocol for the chloromethyl-quinazolinone intermediate and subsequent chlorin
  • Lekse, R., et al. (2023).Process for purification of linagliptin and intermediates. WIPO Patent WO2023156675A1.
  • BenchChem Technical Data.2-(Chloromethyl)-4-methylquinazoline Reactivity Profile.

    • Relevance: Confirms the regioselectivity preference of C4 vs C2 in chlorinated quinazolines.[1]

Sources

Technical Support Center: Strategies for Solubilizing 2-(Chloromethyl)-4-morpholin-4-ylquinazoline in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Chloromethyl)-4-morpholin-4-ylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and ensure the reliability and reproducibility of your results.

Introduction to the Solubility Challenge

2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a quinazoline derivative of interest in various research fields, including oncology and medicinal chemistry. The quinazoline scaffold is a common feature in many bioactive compounds, but it often imparts low aqueous solubility.[1] While the inclusion of a morpholine group is a common medicinal chemistry strategy to improve physicochemical properties like solubility, challenges can still arise, particularly when preparing solutions in aqueous buffers for biological assays.[2] This guide will walk you through a systematic approach to addressing these challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab.

Q1: I tried to dissolve the compound directly in my aqueous buffer (e.g., PBS, pH 7.4), but it won't go into solution or forms a precipitate. What should I do?

Underlying Cause: This is a common issue for hydrophobic compounds. The energy required to break the crystal lattice of the solid compound is greater than the energy released by its interaction with water molecules. Direct dissolution in aqueous buffers is often not feasible for such molecules.

Solution Workflow:

  • Prepare a High-Concentration Stock Solution in an Organic Solvent: The first step is to dissolve the compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[3] Ethanol is another potential option.

  • Serial Dilution into Aqueous Buffer: Once you have a clear, high-concentration stock solution, you can perform serial dilutions into your final aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, and to ensure vigorous mixing during the addition. This process of diluting a concentrated organic stock into an aqueous medium is a common source of precipitation if not done carefully.

Detailed Protocol: Preparing a Working Solution from a DMSO Stock

  • Stock Solution Preparation:

    • Weigh out a precise amount of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline powder.

    • Add a minimal volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the final concentration is well within the solubility limit in DMSO.

    • Gently vortex or sonicate until the compound is fully dissolved, resulting in a clear solution. Store this stock solution appropriately, noting that long-term storage of some compounds in DMSO, especially at low temperatures, can lead to precipitation.[1]

  • Dilution into Aqueous Buffer:

    • Before preparing your final concentration, it's advisable to perform a small-scale test to check for precipitation.

    • Add your aqueous buffer to a microcentrifuge tube.

    • While vortexing the buffer, add the required small volume of the DMSO stock solution dropwise to achieve your desired final concentration.

    • Visually inspect for any signs of precipitation (cloudiness, particulates). If the solution remains clear, you can proceed with preparing your full volume.

Q2: My compound dissolved initially after diluting the DMSO stock into the buffer, but then it precipitated over time or after a freeze-thaw cycle. Why is this happening and how can I prevent it?

Underlying Cause: This phenomenon is known as "kinetic solubility" versus "thermodynamic solubility." You may have initially formed a supersaturated solution that is kinetically stable but thermodynamically unstable. Over time, the compound crashes out of solution as it reaches its true, lower thermodynamic solubility limit. Freeze-thaw cycles can accelerate this process by providing energy for nucleation and crystal growth.

Solutions:

  • Prepare Fresh Working Solutions: The most reliable approach is to prepare fresh working solutions from your DMSO stock just before each experiment.

  • Avoid Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock into single-use volumes to avoid repeated freezing and thawing.

  • Incorporate Solubilizing Excipients: If fresh preparation is not practical, consider adding solubilizing agents to your aqueous buffer to increase the thermodynamic solubility of your compound. See the detailed strategies in the FAQs below.

Frequently Asked Questions (FAQs)

Q3: What is the best organic solvent for making a stock solution?

For initial stock solutions, DMSO is generally the preferred solvent due to its excellent ability to dissolve a wide range of hydrophobic compounds.[3] For some applications, particularly in animal studies where DMSO might have toxicity concerns, ethanol can be a viable alternative.[4] A related compound, 2-(chloromethyl)-4-methylquinazoline, has been noted to be slightly soluble in methanol and chloroform, suggesting that chlorinated solvents and lower alcohols could also be considered if DMSO and ethanol are not suitable.[5]

Q4: What is a safe concentration of DMSO to use in my cell-based assay?

The tolerance of cell lines to DMSO can vary. However, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) .[6] Many cell lines can tolerate up to 1%, but some, especially primary cells, can be sensitive to concentrations as low as 0.1%.[6] It is always best practice to include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test conditions but without the compound.

Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
≤ 0.1%Generally considered safe for most cell lines, including sensitive ones.[6]Ideal for sensitive assays or primary cells.
0.1% - 0.5%Well-tolerated by most established cell lines.[6]A common and widely accepted range.
> 0.5% - 1.0%May cause stress or toxicity in some cell lines.Use with caution and validate with vehicle controls.
> 1.0%Often leads to significant cytotoxicity.[5]Generally not recommended.
Q5: How can I increase the aqueous solubility of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline beyond simple dilution from a DMSO stock?

If you require a higher concentration in your aqueous buffer than can be achieved by simple dilution, or if you are experiencing persistent precipitation, several formulation strategies can be employed. The choice of method will depend on the specific requirements of your experiment.

Solubilization Strategy Decision Workflow

G start Compound Precipitates in Aqueous Buffer strategy Select Solubilization Strategy start->strategy ph_adjust Is the compound ionizable? (Does it have a pKa?) strategy->ph_adjust Initial Check ph_protocol pH Adjustment ph_adjust->ph_protocol Yes cosolvent Co-solvent Addition ph_adjust->cosolvent No or Insufficient end Achieved Desired Soluble Concentration ph_protocol->end cyclodextrin Cyclodextrin Inclusion cosolvent->cyclodextrin If co-solvent alone is insufficient or not ideal cosolvent->end surfactant Surfactant Micellization cyclodextrin->surfactant Alternative approach cyclodextrin->end surfactant->end G prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Create Serial Dilutions of Stock in DMSO (e.g., in a 96-well plate) prep_stock->serial_dilute add_buffer Add Aqueous Buffer to a New Plate transfer_dmso Transfer Small Aliquot of DMSO Dilutions to Buffer Plate (Final DMSO ~1%) serial_dilute->transfer_dmso add_buffer->transfer_dmso incubate Incubate with Shaking (e.g., 2 hours at room temperature) transfer_dmso->incubate measure Measure Precipitation (e.g., Nephelometry or UV Scan after filtration) incubate->measure analyze Determine Highest Concentration Remaining in Solution measure->analyze

Caption: A flowchart outlining the steps for a kinetic solubility assay.

Materials:

  • 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

  • 100% DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plates (polypropylene for DMSO stocks, clear for final measurement)

  • Multichannel pipette

  • Plate shaker

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well polypropylene plate, perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • In a separate 96-well clear plate, add 198 µL of your aqueous buffer to each well.

  • Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the aqueous buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.

  • Seal the plate and incubate on a plate shaker at room temperature for 2 hours.

  • Measure for precipitation. This can be done in several ways:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering compared to a buffer-only control indicates the presence of a precipitate.

    • UV Absorbance after Filtration: Filter the contents of each well through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate.

  • Determine the solubility limit as the highest concentration at which no significant precipitation is observed.

References

  • Al-Obeidi, F. A., & Al-Sayyed, R. K. (2010). Quinazoline derivatives as kinase inhibitors.
  • Chavan, R. B., & Shinde, D. B. (2015). Synthesis, characterization and biological evaluation of some novel quinazoline derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1340.
  • Connors, K. A. (1997). Thermodynamics of Pharmaceutical Systems: An Introduction for Students of Pharmacy. John Wiley & Sons.
  • Ugur, I., & Togan, V. (2021). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. Research Square. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kerns, E. H., & Di, L. (2008).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

Sources

Technical Guide: Stability & Handling of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (CAS: 668276-06-0) in DMSO (Dimethyl sulfoxide) solutions.

Executive Summary

2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a reactive electrophilic intermediate often used in the synthesis of PI3K/mTOR inhibitors. Its core structural feature—a chloromethyl group attached to the electron-deficient quinazoline ring—renders it chemically unstable in nucleophilic solvents like DMSO.

Critical Recommendation: Do NOT store this compound in DMSO for extended periods, even at -20°C. DMSO acts as a nucleophile, leading to the formation of sulfoxonium salts and subsequent degradation into aldehydes (Kornblum oxidation) or alcohols. Fresh preparation immediately prior to biological assay is mandatory for data integrity.

The Stability Mechanism (The "Why")

To troubleshoot effectively, one must understand the underlying chemistry. The chloromethyl group at the C-2 position is "benzylic-like" but significantly more reactive due to the electron-withdrawing nature of the quinazoline ring.

Degradation Pathway in DMSO

When dissolved in DMSO, the compound undergoes a nucleophilic attack by the sulfur atom of DMSO. This reaction proceeds via two primary pathways depending on conditions (moisture, temperature):

  • Formation of Sulfoxonium Salt: DMSO displaces the chloride ion.

  • Kornblum Oxidation: The sulfoxonium intermediate decomposes (often promoted by weak bases or heating) to yield the corresponding aldehyde.

  • Hydrolysis: Trace water in DMSO competes to form the alcohol.

Visualization of Degradation

The following diagram illustrates the mechanistic failure points when storing this compound in DMSO.

DegradationMechanism Parent 2-(Chloromethyl)-4- morpholin-4-ylquinazoline (Active Reagent) Intermediate Alkoxysulfonium / Sulfoxonium Salt (Unstable Adduct) Parent->Intermediate SN2 Attack by DMSO (Slow at RT, Fast at >30°C) Alcohol Degradation Product B: Alcohol (Hydrolysis) Parent->Alcohol Direct Hydrolysis (if DMSO is wet) DMSO DMSO (Nucleophile) DMSO->Intermediate Aldehyde Degradation Product A: Aldehyde (Kornblum Oxidation) Intermediate->Aldehyde Elimination (-HCl, -DMS) Intermediate->Alcohol +H2O (Hydrolysis)

Figure 1: Mechanistic pathway of chloromethyl quinazoline degradation in DMSO.

Troubleshooting & FAQs

Q1: My DMSO stock solution turned yellow/orange overnight. Is it still usable?

Status: Likely Degraded.

  • Cause: The color change often indicates the liberation of HCl (acidification) or the formation of conjugated degradation products (aldehydes/dimers).

  • Action: Discard the solution. Do not use for IC50 determination as the effective concentration of the parent compound is unknown.

Q2: LCMS shows a mass shift. What am I looking at?

Use the table below to identify the species in your mass spectrum.

SpeciesFormulaApprox MW (Da)Mass Shift (

)
Interpretation
Parent

263.7 0Active Compound
Alcohol (Hydrolysis)

245.3 -18.5 (loss of Cl, gain OH)Water contamination in DMSO.
Aldehyde (Oxidation)

243.3 -20.5Kornblum oxidation (Old DMSO stock).
DMSO Adduct

306.4 +42.7 (vs Parent)Sulfoxonium cation (Intermediate).
Q3: Can I freeze the DMSO stock at -80°C to stop degradation?

Answer: Not Recommended. While freezing slows kinetics, the freeze-thaw cycle promotes condensation of moisture (increasing hydrolysis risk). Furthermore, DMSO crystallizes at ~18°C. Repeated crystallization/thawing can cause local concentration gradients that accelerate bimolecular reactions (like dimerization).

  • Better Alternative: Store the compound as a solid powder at -20°C. Weigh and dissolve only the exact amount needed for the day's experiment.

Q4: What is the best solvent if I must make a stock solution?

If DMSO is required for the biological assay, use Anhydrous DMSO and use within 4 hours. For chemical handling or intermediate storage, use Acetonitrile (MeCN) or Dichloromethane (DCM) , as these are non-nucleophilic.

Validated Handling Protocols

Protocol A: Preparation for Biological Assays (Immediate Use)

Use this workflow for IC50/EC50 assays to ensure compound integrity.

  • Calculate: Determine the mass required for a 10 mM or 20 mM stock.

  • Weigh: Weigh the solid compound into a glass vial (avoid plastics that may leach plasticizers in DMSO).

  • Dissolve: Add fresh, anhydrous DMSO (Grade:

    
    99.9%, Water content <0.05%).
    
    • Tip: Do not sonicate for >30 seconds; heat accelerates degradation. Vortex gently.

  • Dilute: Immediately perform serial dilutions into the assay buffer.

  • Discard: Dispose of any remaining DMSO stock after 4 hours.

Protocol B: QC Check via LCMS

Run this check if the solid has been stored for >6 months or if solution stability is .

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Solvents: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Avoid Methanol as it can react with the chloromethyl group.

  • Gradient: 5% to 95% MeCN over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria: Purity >95% and absence of peaks at [M-18] or [M+43].

Solvent Selection Decision Tree

Use this logic flow to determine the appropriate solvent for your application.

SolventSelection Start Start: Solvent Selection AssayType Is this for a Biological Assay? Storage Is this for Storage (>24h)? AssayType->Storage No (Synthesis/Analysis) Yes Use Anhydrous DMSO. Prepare FRESH (<4h). Keep on Ice. AssayType->Yes Yes StoreYes Do NOT dissolve. Store as SOLID at -20°C. Storage->StoreYes Yes StoreNo Use Acetonitrile (MeCN) or Dichloromethane (DCM). Storage->StoreNo No (Reaction/Transfer)

Figure 2: Decision matrix for solvent selection to maximize stability.

References

  • Kornblum, N., et al. (1959). "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society. Link

  • Engeloch, C., et al. (2008).[1] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening. Link

  • BenchChem Technical Data. (2025). "2-(Chloromethyl)-4-morpholin-4-ylquinazoline Structure and Reactivity." Link

  • Li, J., et al. (2024). "Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines." Royal Society of Chemistry Advances. Link

  • PubChem. (2025). "Dimethyl Sulfoxide Compound Summary." National Library of Medicine. Link

Sources

Technical Support Center: Stability & Reactivity of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

[1]

The Core Challenge: The "Self-Alkylation" Trap

The synthesis and handling of 2-(chloromethyl)-4-morpholin-4-ylquinazoline (hereafter CmMQ ) presents a unique stability challenge compared to its 4-methyl or 4-chloro analogs.[1]

The Problem: CmMQ contains both a potent electrophile (the chloromethyl group) and a strong nucleophile (the quinazoline ring nitrogens, activated by the electron-donating morpholine ring).[1] In solution, this molecule is prone to intermolecular self-alkylation , leading to the formation of an insoluble bis-quaternary ammonium dimer.[1]

Why this happens: The morpholine group at the C4 position donates electron density into the pyrimidine ring via resonance.[1] This increases the nucleophilicity of the N1 nitrogen, making it highly reactive toward the alkyl chloride of a neighboring molecule.[1]

Visualization: The Dimerization Mechanism

The following diagram illustrates the kinetic pathway leading to the irreversible dimer formation.

DimerizationMechanismMonomer1Monomer A(Nucleophile: N1)TSTransition State(Intermolecular Attack)Monomer1->TS High Conc.Monomer2Monomer B(Electrophile: CH2-Cl)Monomer2->TS Heat/Polar SolventDimerQuaternary Ammonium Dimer(Insoluble Precipitate)TS->Dimer IrreversibleCl- Displacement

Figure 1: Mechanism of intermolecular self-alkylation.[1] The electron-rich N1 of Monomer A attacks the electrophilic chloromethyl group of Monomer B.

Critical Process Parameters (CPPs)

To prevent dimerization, you must control the reaction kinetics.[1] The following table summarizes how environmental factors influence stability.

ParameterRisk FactorTechnical Recommendation
Concentration High (>0.2 M) Dilution is critical. The dimerization is a second-order reaction (

).[1] Halving the concentration reduces the dimerization rate by a factor of four.
Solvent Polarity Polar Aprotic (DMF, DMSO) These solvents stabilize the charged transition state, accelerating dimerization.[1] Use DCM (Dichloromethane) , THF , or Toluene if solubility permits.[1] If DMF is required, keep temperature <0°C.
Temperature > 25°C Store solid CmMQ at -20°C . Conduct reactions at 0°C to 5°C . Thermal energy overcomes the activation barrier for N-alkylation.
Addition Mode Normal Addition NEVER add the amine (nucleophile) to the CmMQ solution. This leaves excess CmMQ available to react with itself.[1] Always use Inverse Addition (see Protocol).

Standard Operating Procedure (SOP): Nucleophilic Substitution

Objective: React CmMQ with a primary or secondary amine without forming the dimer impurity.

Reagents
  • Substrate: 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (CmMQ)[1]

  • Nucleophile: Target Amine (1.5 - 2.0 equivalents)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)[1]

  • Solvent: Anhydrous THF or DCM (Preferred); DMF (Only if necessary)[1]

Workflow Diagram

SubstitutionProtocolStartStart: CmMQ SolidSolubilize1. Dissolve CmMQ in THF/DCM(Keep at 0°C)Start->SolubilizeAdd3. INVERSE ADDITION:Dropwise add CmMQ TO AmineSolubilize->AddPrepAmine2. Prepare Amine + Base Solution(Excess 1.5 eq)PrepAmine->AddReact4. Stir at 0°C -> RTMonitor by TLC/LCMSAdd->ReactCheckPrecipitate Formed?React->CheckSuccessProduct FormedProceed to WorkupCheck->SuccessNoFailDimer Detected(Filter solid, discard)Check->FailYes

Figure 2: Kinetic control workflow emphasizing inverse addition to suppress dimerization.

Step-by-Step Protocol
  • Preparation of Nucleophile Pool: In a reaction vessel, dissolve the Target Amine (1.5 eq) and DIPEA (2.0 eq) in anhydrous THF. Cool this solution to 0°C .

    • Why? Having the amine in excess ensures that when CmMQ enters the vessel, it is statistically more likely to encounter the amine than another CmMQ molecule.[1]

  • Solubilization of CmMQ: Dissolve CmMQ (1.0 eq) in a minimal volume of THF or DCM.[1] Keep this solution on ice.

    • Note: Do not let this solution sit for extended periods (>15 mins). Prepare immediately before addition.

  • Inverse Addition (Crucial Step): Add the CmMQ solution dropwise into the Amine/Base solution over 15–30 minutes.[1]

    • Kinetic Control: This maintains a low instantaneous concentration of the electrophile (CmMQ) relative to the nucleophile.[1]

  • Reaction & Monitoring: Allow the reaction to warm to Room Temperature (RT) only after addition is complete. Monitor via LC-MS.

    • Target Mass: M+ (Product).[1][2][3][4][5][6]

    • Impurity Mass: [2M - Cl]+ (Dimer cation).[1]

Troubleshooting Guide & FAQs

Q1: I see a white/yellow precipitate forming immediately upon dissolving CmMQ. What is it? A: This is likely the dimer (bis-quaternary ammonium salt) .[1]

  • Cause: Your solvent might contain trace water, or the compound was stored at room temperature too long.[1]

  • Solution: Filter the solution. The dimer is usually insoluble in DCM/THF.[1] Use the filtrate immediately.[1] Check the purity of your starting material via NMR (look for peak broadening or new methylene signals downfield ~5.0-5.5 ppm).[1]

Q2: Can I use ethanol or methanol as a solvent? A: Avoid if possible.

  • Reason: While protic solvents dissolve the reagents well, they can facilitate solvolysis (formation of the ethyl/methyl ether) or stabilize the transition state for dimerization.[1] If you must use alcohols, keep the temperature strictly at 0°C and run the reaction quickly.[1]

Q3: My yield is low, and I see a spot on the baseline of my TLC. A: The baseline spot is the dimer .[1]

  • Fix: You likely performed a "Normal Addition" (Amine added to Quinazoline).[1] Switch to Inverse Addition (Quinazoline added to Amine). Ensure your amine equivalents are at least 1.5x.[1]

Q4: How do I store the CmMQ starting material? A: Store at -20°C under Argon/Nitrogen in a desiccator. Moisture accelerates degradation.[1] If the solid becomes sticky or discolored (dark yellow/orange), purify via rapid silica filtration (DCM eluent) before use.[1]

References

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Zhang, Y., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 2010.[1]

  • Kinetic Control in Amine Alkylation: BroadPharm Protocols. "Protocol for Amine Reactive Reagents."

  • Quinazoline Scaffold Reactivity: BenchChem. "2-(Chloromethyl)-4-methylquinazoline Reactivity Profile."[1] [1]

  • Impurity Profiling in Quinazoline Synthesis: Google Patents. "Process for preparation of quinazoline intermediates and impurities thereof." CN112592320A.[1]

Technical Guide: Scalable Synthesis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline represents a critical intermediate step in the production of PI3K


 inhibitors (e.g., Idelalisib analogs). The molecule contains two electrophilic sites with distinct reactivity profiles: the C4-chloro  (aryl chloride, susceptible to 

) and the C2-chloromethyl (alkyl chloride, susceptible to

).

The Core Challenge: Achieving exclusive regioselectivity at the C4 position with morpholine while preserving the reactive C2-chloromethyl handle for subsequent derivatization.

This guide details a validated 3-step protocol designed for scale-up, focusing on hazard mitigation (POCl


 handling) and impurity control (bis-morpholino byproducts).

Synthesis Workflow Visualization

The following diagram illustrates the critical decision points and reaction flow.

SynthesisWorkflow Start Start: o-Anthranilic Acid Step1 Step 1: Cyclization (Chloroacetonitrile/Na/MeOH) Start->Step1 Inter1 Intermediate 1: 2-(Chloromethyl)quinazolin-4(3H)-one Step1->Inter1 Yield ~88% Step2 Step 2: Chlorination (POCl3, DIPEA, Reflux) Inter1->Step2 Inter2 Intermediate 2: 2-(Chloromethyl)-4-chloroquinazoline Step2->Inter2 Activation Step3 Step 3: Regioselective Substitution (Morpholine, 0°C, DCM/THF) Inter2->Step3 Hazard1 CRITICAL: Exotherm Control Avoid runaway alkylation Inter2->Hazard1 Check1 QC Check: Bis-morpholine impurity < 0.5% Step3->Check1 Product Target Product: 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Check1->Product Pass

Caption: Validated 3-step synthesis route highlighting critical control points for regioselectivity and safety.

Technical Modules: Troubleshooting & FAQs

Module 1: Cyclization (Formation of the Quinazoline Core)

Reaction: o-Anthranilic acid + Chloroacetonitrile


 2-(Chloromethyl)quinazolin-4(3H)-one.

Q1: Why do we observe low yields (<50%) despite following the standard Na/MeOH protocol?

  • Causality: The reaction relies on the nucleophilic attack of the anthranilic acid amine on the nitrile. Chloroacetonitrile is susceptible to hydrolysis or polymerization if the base concentration is too high or if moisture is present.

  • Troubleshooting:

    • Stoichiometry: Increase chloroacetonitrile to 3.0 equivalents . Literature confirms this drives the equilibrium forward, improving yield from ~50% to >75% [1].

    • Dry Conditions: Ensure MeOH is anhydrous.[1] Water competes with the amine, hydrolyzing the nitrile to an amide which does not cyclize effectively.

    • Base Control: Use catalytic Sodium (Na) in MeOH. Do not use aqueous NaOH in the initial step; it promotes hydrolysis of the chloromethyl group.

Q2: How do we handle the exotherm during scale-up?

  • Scale-Up Tip: The addition of chloroacetonitrile to the alkoxide solution is exothermic.

    • Protocol: Pre-cool the anthranilic acid/Na/MeOH mixture to 0–5°C. Add chloroacetonitrile dropwise over 30–60 minutes. Allow to warm to room temperature only after addition is complete.

Module 2: Chlorination (Activation of C4)

Reaction: 2-(Chloromethyl)quinazolin-4(3H)-one + POCl




2-(Chloromethyl)-4-chloroquinazoline.

Q3: Is the 2-chloromethyl group stable in refluxing POCl


? 
  • Expert Insight: Surprisingly, yes. The electron-deficient quinazoline ring protects the benzylic-like chloromethyl group from acid-catalyzed solvolysis under anhydrous conditions.

  • Critical Warning: Degradation occurs during the quenching phase if the temperature spikes.

  • Protocol:

    • Use DIPEA (N,N-Diisopropylethylamine) as a catalyst to lower the activation energy, allowing the reaction to proceed at lower temperatures (80°C vs. 105°C reflux) [2].

    • Quenching: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring, maintaining internal temp <10°C. High temp during quench leads to hydrolysis of the C4-Cl back to the quinazolinone.

Q4: We see a "dimer" impurity by LC-MS. What is it?

  • Identification: This is likely the ether-linked dimer formed by the reaction of the product (C2-CH

    
    Cl) with the starting material (C4-OH form) or traces of water.
    
  • Fix: Ensure the starting material is completely dry before adding POCl

    
    . Use fresh POCl
    
    
    
    to minimize phosphoric acid content.
Module 3: Regioselective Morpholine Substitution

Reaction: 2-(Chloromethyl)-4-chloroquinazoline + Morpholine


 Product.

Q5: How do we prevent morpholine from attacking the C2-chloromethyl group?

  • Mechanistic Logic:

    • C4-Cl: Reacts via

      
       (Nucleophilic Aromatic Substitution). This is electronically activated by the ring nitrogens.
      
    • C2-CH

      
      Cl:  Reacts via 
      
      
      
      .
    • Selectivity Control:

      
       at C4 is kinetically faster than 
      
      
      
      at C2 at low temperatures [3].
  • Protocol:

    • Temperature: Perform the addition at 0°C . Do not heat above room temperature.

    • Solvent: Use DCM (Dichloromethane) or THF . Avoid protic solvents like Isopropanol (often used for anilines) if you observe side reactions, as they can facilitate solvolysis of the alkyl chloride.

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of morpholine. Use an auxiliary non-nucleophilic base (TEA or DIPEA) to scavenge the HCl generated. Excess morpholine increases the risk of C2 attack (bis-substitution).

Q6: The product is oiling out or difficult to crystallize. How do we purify?

  • Purification Strategy: The product contains a basic morpholine moiety and a reactive alkyl chloride.

    • Avoid: Strong acid washes (risk of hydrolysis).

    • Recommended: Flash chromatography on silica gel (DCM/MeOH gradient).

    • Scale-Up: For larger batches, dissolve in minimal hot EtOAc and precipitate with Hexanes/Heptane.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized Scale-Up ConditionRationale
Step 1: Reagent Ratio 1.0 eq Chloroacetonitrile3.0 eq ChloroacetonitrileDrives equilibrium; compensates for hydrolysis [1].
Step 2: Base None (Neat POCl

)
DIPEA (1.0 eq) Catalyzes chlorination; reduces reaction time/temp [2].
Step 3: Temperature Reflux (60-80°C)0°C to RT Kinetic control favors C4 (

) over C2 (

).
Step 3: Solvent IsopropanolDCM or THF Aprotic solvents prevent solvolysis of -CH

Cl.

Safety & Hazards (HSE)

  • Chloroacetonitrile: Highly toxic and a lachrymator. Handle in a fume hood with full PPE.

  • POCl

    
     (Phosphorus Oxychloride):  Reacts violently with water releasing HCl gas.
    
    • Self-Validating Safety Step: Ensure quench vessel has adequate cooling capacity (chiller) before starting the quench. Calculate potential HCl evolution: 3 moles HCl per mole POCl

      
      .
      
  • 2-(Chloromethyl) quinazolines: Potent alkylating agents. Potential genotoxins. Handle as high-potency intermediates (OEB 4/5 equivalent).

References

  • Zhang, J., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, vol. 15, no.[1][2] 12, 2010, pp. 9102-9115. Link

  • Li, H., et al. "Synthesis and antitumor activities of novel 4-anilinoquinazoline derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 14, 2013.
  • Al-Soud, Y.A., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, vol. 24, 2019. (Confirming C4 reactivity preference). Link

Sources

Technical Support Center: Synthesis of 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Regioselectivity, Catalytic Efficiency, and Purification

Welcome to the Quinazoline Synthesis Help Desk

You are likely here because the quinazoline scaffold—a "privileged structure" in medicinal chemistry found in EGFR inhibitors like Gefitinib and Erlotinib—is resisting your synthetic efforts. Whether you are battling regioselectivity issues during nucleophilic aromatic substitution (SNAr) or struggling with catalyst poisoning in cross-couplings, this guide treats your chemical problems as technical support tickets.

Below are the three most common "error codes" researchers encounter, accompanied by root-cause analysis and validated troubleshooting protocols.

Ticket #001: Regioselectivity Failure in SNAr Reactions

User Report: "I am trying to substitute the chlorine at the C2 position of 2,4-dichloroquinazoline with an amine, but I keep isolating the C4-substituted product or an inseparable mixture."

Root Cause Analysis: This is a feature, not a bug, of the quinazoline electronic structure. The C4 position is significantly more electrophilic than C2.

  • Electronic Bias: The nitrogen at N3 exerts a strong inductive electron-withdrawing effect, and resonance structures place a higher positive charge density at C4.

  • LUMO Coefficient: DFT calculations consistently show a higher LUMO coefficient at C4, lowering the activation energy for nucleophilic attack at this position compared to C2 [1, 2].

Troubleshooting Protocol:

Scenario A: You want the C4-substituted product.
  • Status: Easy.

  • Action: Perform the reaction at 0°C to Room Temperature (RT) .

  • Control: Use 1.0–1.1 equivalents of the nucleophile. Excess nucleophile or heat will drive the second substitution at C2.

Scenario B: You want the C2-substituted product (while keeping C4-Cl intact).
  • Status: Difficult (Conventional SNAr prohibits this).

  • Workaround: You cannot reverse the SNAr preference on 2,4-dichloroquinazoline. You must change your strategy:

    • Sequential Substitution: Install the C4 substituent first (using a protecting group or a sacrificial amine if necessary), then substitute C2 at higher temperatures (80–120°C).

    • Alternative Starting Material: Start with 2-chloro-4-aminoquinazoline derivatives if the C4 amine is your final goal.

Standard Operating Procedure (Sequential SNAr):

StepReagentsConditionsCritical Note
1. C4-Sub 2,4-dichloroquinazoline + Nucleophile A (1.0 eq)THF or DCM, Et3N, 0°C , 1-2 hMonitor by TLC. Stop immediately upon consumption of SM to prevent C2 attack.
2. Isolation Aqueous workup--Purify Intermediate A before proceeding.
3. C2-Sub Intermediate A + Nucleophile B (1.2 eq)i-PrOH or Dioxane, DIPEA, Reflux (80-100°C) , 12-24 hThe C2 position is deactivated; heat is required to overcome the energy barrier.
Ticket #002: Catalyst Failure in Palladium Cross-Couplings

User Report: "I am attempting a Suzuki-Miyaura coupling at the C2 position. The reaction stalls, yields are low (<40%), or I see extensive dehalogenation."

Root Cause Analysis: Nitrogen-containing heterocycles are notorious for poisoning Pd catalysts. The N1 and N3 atoms can coordinate to the palladium center, displacing phosphine ligands and arresting the catalytic cycle. Furthermore, the oxidative addition into the C2-Cl bond is sluggish compared to C4-Cl.

Troubleshooting Protocol:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands that can outcompete the quinazoline nitrogen for metal coordination.

    • Recommendation:XPhos , SPhos , or bidentate ligands like dppf [5].

  • Base Choice: Carbonate bases (K2CO3, Cs2CO3) are standard, but if hydrolysis of the C4-Cl is competing, switch to anhydrous phosphate bases like K3PO4 .

  • The "Counter-Intuitive" C2-Selectivity: Recent studies have shown that specific catalytic systems can invert the conventional selectivity, allowing cross-coupling at C2 before C4, although this is rare and substrate-dependent [4].

Validated Workflow: Suzuki Coupling on Chlorinated Quinazolines

G Start 2,4-Dichloroquinazoline Decision Target Position? Start->Decision RouteA C4-Coupling (Standard) Decision->RouteA C4 RouteB C2-Coupling (Challenging) Decision->RouteB C2 CondA Pd(PPh3)4 or Pd(dppf)Cl2 RT to 60°C Favored kinetically RouteA->CondA CondB Requires C4-Blocking OR Specialized Catalysts (e.g., Pd-XPhos) High Temp (100°C+) RouteB->CondB

Figure 1: Decision logic for Pd-catalyzed cross-coupling regioselectivity.

Ticket #003: Atom Economy & One-Pot Synthesis (C-H Activation)

User Report: "My halogenated starting materials are expensive. Can I build the 2,4-disubstituted ring from simpler precursors in one step?"

Root Cause Analysis: Traditional methods rely on pre-functionalized (halogenated) cores. Modern C-H activation strategies utilize directing groups to functionalize the benzene ring and cyclize in a single operation, improving atom economy.

Technical Solution: Transition-metal catalyzed annulation (Rh, Co, Mn) using amidines , benzimidates , or N-sulfinylimines as directing groups reacting with dioxazolones or alkynes [6, 7].

Protocol: Rh(III)-Catalyzed C-H Activation/Annulation

  • Catalyst: [Cp*RhCl2]2 (2-5 mol%)

  • Additives: AgSbF6 or AgNTf2 (to generate the active cationic Rh species).

  • Oxidant: Often internal (e.g., the N-O bond in dioxazolones acts as an internal oxidant, maintaining redox neutrality) [8].

  • Solvent: DCE or t-Amyl alcohol (100–120°C).

Advantages:

  • Regiocontrol: High fidelity directed by the nitrogen source.

  • Safety: Avoids handling highly reactive chloro-quinazolines which are potential sensitizers.

Ticket #004: Purification Nightmares (Solubility)

User Report: "My product is a 'brick dust' solid. It's insoluble in MeOH, EtOH, and barely soluble in DMSO. NMR is impossible."

Root Cause Analysis: 2,4-Disubstituted quinazolines, especially those with planar aromatic substituents, suffer from high lattice energy due to


-

stacking.

Troubleshooting Protocol:

  • The "TFA Trick":

    • Dissolve the insoluble crude solid in a minimal amount of Trifluoroacetic Acid (TFA) . Most quinazolines protonate and dissolve readily.

    • Filter this solution to remove inorganic salts (Pd black, salts).

    • Precipitate by slowly pouring the TFA solution into ice-cold saturated NaHCO3 or NH4OH. This often yields a cleaner, more amorphous solid.

  • Trituration over Columns:

    • Avoid silica columns if possible (streaking is common).

    • Triturate the crude solid with Diethyl Ether or MTBE to remove non-polar impurities and starting materials [9].

    • If the product is an oil, sonicate with Hexane/EtOAc (9:1) to induce crystallization.

Summary of Reaction Parameters
Reaction TypeTargetKey ReagentTempCritical Success Factor
SNAr C4Amine/Alcohol0°CTemperature control is vital to prevent C2 substitution [1].
SNAr C2Amine/AlcoholRefluxRequires C4 position to be already substituted or blocked.
Suzuki C4Arylboronic Acid60-80°CUse Pd(dppf)Cl2 to prevent catalyst deactivation [5].
C-H Activation Ring FormationDioxazolone100°CRequires Cp*Rh(III) or Co(III) catalyst; redox-neutral [7, 8].
References
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.

  • Regioselective Nucleophilic Aromatic Substitution... ResearchGate, 2024.

  • Regioselective Functionalization of Quinolines through C-H Activation. PMC, 2021.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH, 2018.

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Catalysts, 2022.

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 2022.

  • Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization. Organic Chemistry Portal, 2016.

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation... Organic Letters, 2016.[1] [1][2]

  • Study on the Solubility Characteristics of Some Quinazoline Derivatives. CIBTech, 2014.

Sources

Validation & Comparative

Selectivity Profiling of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline-based Kinase Inhibitors

[1]

Executive Summary

The 2-(Chloromethyl)-4-morpholin-4-ylquinazoline scaffold represents a privileged pharmacophore in the design of lipid kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K) family, mTOR , and DNA-PK .[1] While the chloromethyl moiety often serves as a reactive synthetic intermediate for generating diverse 2-substituted derivatives (e.g., amines, ethers), it also possesses electrophilic properties suitable for designing Targeted Covalent Inhibitors (TCIs) directed at non-catalytic cysteines.[1]

This guide provides a rigorous technical framework for profiling inhibitors derived from this scaffold.[1] We compare their performance against industry standards (Idelalisib, LY294002) and outline a self-validating workflow to distinguish between pan-inhibition, isoform-selectivity, and off-target alkylation.

Part 1: The Scaffold & Mechanism of Action

Structural Logic: The Morpholine-Quinazoline Hinge Binder

The efficacy of this class stems from the morpholine ring at the C4 position. In the ATP-binding pocket of PI3K isoforms (α, β, γ, δ), the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the "hinge" residue (typically Valine-851 in PI3Kα).

  • The Quinazoline Core: Provides the hydrophobic sandwich interaction within the adenine-binding pocket.

  • The C2-Chloromethyl Group:

    • In Reversible Inhibitors: This group is displaced by nucleophiles (amines/alkoxides) to create a "tail" that extends into the ribose-binding pocket or solvent front, tuning isoform selectivity (e.g., PI3K

      
       vs. PI3K
      
      
      ).[1]
    • In Covalent Probes: The chloromethyl acts as a "warhead" (electrophile) capable of alkylating proximal cysteine residues (e.g., Cys-773 in EGFR or specific cysteines in mutant kinases like KRAS G12C, though less common than acrylamides).[1]

Pathway Context

Inhibitors based on this scaffold primarily modulate the PI3K/Akt/mTOR signaling axis.[1] Blockade of this pathway results in G1 cell cycle arrest and apoptosis, making it a high-value target for oncology.[1]

PI3K_PathwayRTKRTK / GPCRPI3KPI3K (Target)RTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationPIP2PIP2PIP2->PIP3Kinase ActivityPDK1PDK1PIP3->PDK1RecruitmentPTENPTEN (Phosphatase)PTEN->PIP3DephosphorylationAKTAkt (PKB)PDK1->AKTPhosphorylation (T308)mTORmTORC1/2AKT->mTORActivationEffectCell Growth / SurvivalmTOR->EffectInhibitorMorpholine-QuinazolineInhibitorInhibitor->PI3K ATP Competition

Figure 1: The PI3K/Akt/mTOR signaling cascade.[1] The morpholine-quinazoline scaffold competitively inhibits the ATP-binding site of the PI3K catalytic subunit.

Part 2: Comparative Selectivity Profiling

To validate a new derivative from the 2-(chloromethyl)-4-morpholin-4-ylquinazoline series (referred to here as MQ-Cl-Analog ), it must be benchmarked against established inhibitors.[1]

The Comparator Panel
CompoundClassPrimary TargetMechanismKey Limitation
MQ-Cl-Analog Test ArticlePI3K / DNA-PKPotential Covalent / ReversibleReactivity of -CH2Cl group (stability)
Idelalisib Clinical StandardPI3K

(Delta)
Reversible (ATP comp)Hepatotoxicity, isoform selectivity
LY294002 Research ToolPan-PI3KReversible (ATP comp)Low potency, off-target (CK2, BET)
GDC-0941 Clinical CandidatePan-PI3K (Class I)ReversibleHigh potency, broad Class I inhibition
Biochemical Selectivity Data (Simulated Representative Profile)

Note: Values represent IC50 (nM).[1][2] Lower numbers indicate higher potency.[1]

Kinase TargetMQ-Cl-Analog (Test)Idelalisib (Ref)GDC-0941 (Ref)Interpretation
PI3K

12>10,0003MQ-Cl shows pan-Class I activity similar to GDC-0941.[1]
PI3K

454,00033Moderate potency; less potent than GDC-0941.[1]
PI3K

4 2.5 3High potency; comparable to Idelalisib.[1]
PI3K

85>10,00075Common off-target for morpholine scaffolds.[1]
mTOR 150>10,000580Critical Differentiator: MQ scaffold often hits mTOR (dual inhibitor).[1]
DNA-PK 25>10,0001,200Warning: Quinazolines are potent DNA-PK inhibitors.[1]

Expert Insight: The presence of the chloromethyl group often increases potency against DNA-PK and mTOR compared to pure PI3K


1

Part 3: Experimental Protocols (The "How-To")

Protocol A: Determination of Covalent vs. Reversible Binding

Given the reactive chloromethyl group, you must determine if the inhibition is time-dependent (covalent) or purely competitive.

Method: Jump-Dilution Assay

  • Incubation: Incubate PI3K enzyme (5 nM) with the MQ-Cl-Analog at 10x IC50 for 60 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP (at Km) and substrate (PIP2).

  • Measurement: Monitor kinase activity immediately.

    • Reversible:[1][3] Activity recovers to ~90% of control (inhibitor dissociates).[1]

    • Irreversible:[1][3] Activity remains inhibited (covalent bond formed).[1][4]

Protocol B: High-Throughput Selectivity Screening (ADP-Glo)

This protocol quantifies the ADP produced during the kinase reaction.[1]

  • Reagents: Use the Promega ADP-Glo™ Kinase Assay.[1]

  • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT (Critical: DTT can react with chloromethyl groups; use TCEP if testing the raw chloromethyl compound to avoid false negatives).

  • Reaction:

    • Mix 2

      
      L Compound (dilution series) + 2 
      
      
      L Kinase.
    • Incubate 10 min RT.

    • Add 1

      
      L ATP/Substrate mix (ATP concentration = Km[app] for each kinase).[1]
      
    • Incubate 60 min.

  • Detection: Add 5

    
    L ADP-Glo Reagent (40 min) 
    
    
    Add 10
    
    
    L Kinase Detection Reagent (30 min).
  • Read: Luminescence integration (0.5 - 1 sec).

Protocol C: Cellular Target Engagement (Western Blot)

To prove the compound enters the cell and hits the pathway:

  • Cell Line: PC3 (PTEN null, high pAKT) or Jurkat (high PI3K

    
    ).[1]
    
  • Treatment: Treat cells with MQ-Cl-Analog (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: (Optional) Stimulate with EGF or Insulin for 15 min.

  • Lysis: RIPA buffer + Phosphatase Inhibitors.[1]

  • Blot Targets:

    • p-Akt (Ser473): Readout for mTORC2/PI3K.

    • p-Akt (Thr308): Readout for PDK1/PI3K.

    • p-S6 Ribosomal Protein: Readout for mTORC1.

    • Total Akt/S6: Loading control.

Part 4: Visualization of the Profiling Workflow

This diagram illustrates the decision matrix for characterizing the 2-(Chloromethyl)-4-morpholin-4-ylquinazoline scaffold.

Profiling_WorkflowCompound2-ChloromethylScaffoldChemModChemicalModificationCompound->ChemModDerivatizationAssay_BiochemBiochemical Screen(ADP-Glo)ChemMod->Assay_BiochemDecision_1Potent?Assay_Biochem->Decision_1Assay_CovCovalency Check(Jump Dilution / MS)Decision_2Irreversible?Assay_Cov->Decision_2Decision_1->Assay_CovIC50 < 100nMDiscardDiscard / RedesignDecision_1->DiscardIC50 > 1uMSelectivitySelectivity Panel(PI3K Isoforms + mTOR)Decision_2->SelectivityCharacterize ModeCellularCellular Assay(pAKT Blot)Selectivity->CellularBest Candidate

Figure 2: Strategic workflow for profiling morpholine-quinazoline derivatives. Note the early checkpoint for potency and covalency before expensive broad-panel profiling.

References

  • Garces, A. E., et al. (2016).[1] "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." BMC Biophysics.[1]

    • Supports the structural role of the morpholine group in hinge binding.
  • Liu, Q., et al. (2011).[1] "Discovery of 2-(morpholin-4-yl)-substituted quinazoline derivatives as novel PI3K inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

    • Primary reference for the synthesis and SAR of the quinazoline-morpholine scaffold.
  • Knight, Z. A., et al. (2006).[1] "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. [1]

    • The definitive guide on PI3K isoform selectivity profiling (comparing LY294002 and others).
  • Smasne, D., et al. (2020).[1] "Advances in covalent kinase inhibitors." Chemical Society Reviews.[1]

    • Provides context on the reactivity of electrophiles like chloromethyl groups in kinase inhibitor design.

Comparative Validation Guide: PI3Kδ Inhibition by 2-(Substituted-methyl)-4-morpholinoquinazoline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of PI3Kδ inhibition by 2-(Chloromethyl)-4-morpholin-4-ylquinazoline analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Logic

The 2-(chloromethyl)-4-morpholin-4-ylquinazoline scaffold represents a pivotal "privileged structure" in the design of Class I PI3K inhibitors. While the morpholine moiety at the C4 position functions as a highly efficient hinge binder (mimicking the adenine of ATP), the 2-(chloromethyl) group serves as a versatile electrophilic handle. This allows for the rapid generation of diverse analogues via nucleophilic substitution, enabling medicinal chemists to probe the solvent-exposed regions and the "specificity pocket" of the PI3Kδ isoform (p110δ).

This guide outlines a rigorous validation protocol for these analogues, benchmarking them against clinical standards like Idelalisib (PI3Kδ selective) and Duvelisib (PI3Kδ/γ dual). The objective is to distinguish true isoform-selective candidates from pan-active or non-specific alkylators.

The Structural Argument (SAR)[1]
  • Hinge Binding (Conserved): The morpholine oxygen forms a critical hydrogen bond with the hinge region (Val851 in p110δ).

  • Selectivity Vector (Variable): The 2-methyl position directs substituents toward non-conserved residues at the entrance of the ATP-binding pocket. Validation must prove that modifications here enhance affinity for p110δ while sterically clashing with p110α or p110β.

Biochemical Validation: Isoform Selectivity Profiling

The first filter in the validation cascade is establishing the inhibitory constant (


) and selectivity ratios.
Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: Quantify the generation of ADP (a product of the kinase reaction) to determine potency.

Workflow:

  • Enzyme Prep: Recombinant human PI3K class I isoforms (α, β, δ, γ) are diluted in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

  • Substrate: PIP2:PS lipid vesicles (1:3 ratio) are used as the lipid substrate.

  • Reaction:

    • Incubate 2 µL of compound (serially diluted in DMSO) with 4 µL of enzyme/substrate mix for 15 min.

    • Initiate reaction with 2 µL of ATP (at

      
       concentration for each isoform, typically 10-50 µM).
      
    • Incubate for 60 min at Room Temperature (RT).

  • Detection: Add 8 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 16 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Comparative Data: Performance Benchmarks

Target Profile: A successful analogue must show >100-fold selectivity for δ over α/β to minimize insulin resistance (α-mediated) and platelet toxicity (β-mediated).

Compound ClassPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (α/δ)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Mechanism
Idelalisib (Control) 2.5820~328x56589Reversible, ATP-competitive
Duvelisib (Control) 1.01,433~1400x1,6942.0Dual δ/γ Inhibitor
2-Chloromethyl Core < 10< 50< 5x< 50< 50Fail: Likely reactive/non-selective
Optimized Analogue < 5 > 1,000 > 200x > 500 > 100 Pass: High Selectivity

Critical Check: If the "parent" 2-chloromethyl compound is tested directly, it may show high potency but poor selectivity due to non-specific alkylation of cysteine residues. Validation must demonstrate that the synthesized analogues (where Cl is displaced) function via reversible binding.

Cellular Validation: Target Engagement & Functional Phenotype

Biochemical potency must translate to cellular efficacy in a relevant biological context (B-cell malignancy models).

Protocol: Phospho-Flow Cytometry (B-Cell Receptor Signaling)

Objective: Measure inhibition of pAKT (S473) and pS6 (S235/236) downstream of BCR stimulation.

Cell Lines:

  • Mino / JEKO-1: Mantle Cell Lymphoma (High PI3Kδ dependency).

  • Raji: Burkitt Lymphoma.

  • Jurkat: T-cell leukemia (Counter-screen for general cytotoxicity).

Step-by-Step Workflow:

  • Starvation: Serum-starve cells (1x10⁶/mL) in RPMI + 0.1% BSA for 4 hours to reduce basal phosphorylation.

  • Treatment: Treat with analogues (0.1 nM – 10 µM) for 1 hour at 37°C.

  • Stimulation: Stimulate B-cells with anti-IgM (10 µg/mL) for 15 minutes. (Activates BCR -> PI3Kδ -> AKT).

  • Fix/Perm: Fix with 1.5% Paraformaldehyde (10 min, 37°C). Permeabilize with ice-cold Methanol (90%) for 30 min on ice.

  • Staining: Stain with anti-pAKT (S473)-AlexaFluor 647 and anti-pS6-PE for 1 hour.

  • Analysis: Flow Cytometry. Calculate

    
     based on Mean Fluorescence Intensity (MFI).
    
Functional Readout: Proliferation (MTS/CellTiter-Glo)
  • Assay: 72-hour incubation with compounds.

  • Success Criteria:

    
     in B-cell lines should correlate with biochemical 
    
    
    
    (typically < 100 nM). A lack of correlation suggests off-target toxicity or poor permeability.

Visualizing the Mechanism & Workflow

Diagram 1: The PI3Kδ Signaling Cascade & Inhibition Point

This diagram illustrates the specific node (PI3Kδ) targeted by the quinazoline analogues within the B-Cell Receptor pathway.

PI3K_Pathway BCR B-Cell Receptor (CD79a/b) PI3K PI3Kδ (p110δ) TARGET BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (pS473) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation S6 S6 Ribosomal Protein (Proliferation) mTOR->S6 Translation Inhibitor Quinazoline Analogue Inhibitor->PI3K Inhibition (ATP Competitive)

Caption: The PI3Kδ signaling axis in B-cells. Quinazoline analogues competitively inhibit the conversion of PIP2 to PIP3, blocking downstream AKT/mTOR survival signals.

Diagram 2: Validation Screening Cascade

The logical flow for filtering the library derived from the 2-(chloromethyl) scaffold.

Validation_Workflow Start 2-(Chloromethyl) Scaffold Library Step1 Biochemical Screen (ADP-Glo) @ 1 µM Start->Step1 Step2 IC50 Determination (4 Isoforms) Step1->Step2 Decision1 Selectivity > 50x? Potency < 10 nM? Step2->Decision1 Step3 Cellular Assay (Phospho-AKT) Decision1->Step3 Yes Discard Discard / Redesign Decision1->Discard No Step4 Functional Assay (Apoptosis/Prolif) Step3->Step4 Final Lead Candidate Validation Step4->Final

Caption: Step-wise screening cascade to filter non-selective alkylators and identify potent, isoform-selective inhibitors.

Conclusion

The validation of 2-(chloromethyl)-4-morpholin-4-ylquinazoline analogues requires a strict distinction between the reactive starting material and the optimized inhibitor. By utilizing the morpholine group for hinge binding and optimizing the C2-substituent for the specificity pocket, researchers can achieve high PI3Kδ selectivity. The protocols defined above—specifically the ADP-Glo kinase assay and Phospho-Flow cytometry —provide the necessary quantitative rigor to advance a compound from a chemical intermediate to a viable drug candidate.

References

  • Lannutti, B. J., et al. (2011). "CAL-101, a p110delta-selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability." Blood. Link

  • Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute. Link

  • Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Winkler, D. G., et al. (2013). "PI3K-delta and PI3K-gamma inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models." Chemistry & Biology. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

A Senior Application Scientist's Guide to Confirming the Structure of Novel Quinazoline Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a novel molecule's three-dimensional structure is a cornerstone of progress. Within the vast landscape of pharmacologically active compounds, quinazoline derivatives hold a prominent position, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise atomic arrangement of these derivatives dictates their interaction with biological targets, making accurate structural elucidation paramount. Among the arsenal of analytical techniques, single-crystal X-ray diffraction (XRD) stands as the gold standard, providing unambiguous information on atomic coordinates, bond lengths, and bond angles.[2][3]

This guide provides an in-depth comparison of methodologies for confirming the structure of novel quinazoline derivatives, with a primary focus on the robust and definitive technique of X-ray crystallography. We will explore the entire workflow, from the critical initial step of crystal growth to the final stages of data analysis and validation, while also considering alternative and complementary techniques.

The Indispensable Role of Single Crystals

The journey to an X-ray crystal structure begins with the often-challenging task of growing a high-quality single crystal. Unlike powder X-ray diffraction (XRPD), which provides less detailed information and is primarily used for confirming bulk material identity and purity, single-crystal XRD solves the complete molecular structure.[4] The quality of the crystal directly impacts the resolution and accuracy of the final structural model. Therefore, a systematic approach to crystallization is essential.

Experimental Protocol: Crystallization of a Novel Quinazoline Derivative

This protocol outlines a general yet effective approach to obtaining single crystals of a novel quinazoline derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To grow single crystals of a novel quinazoline derivative suitable for X-ray diffraction analysis.

Materials:

  • Novel quinazoline derivative (minimum 80-90% purity)[5]

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane, water)[6]

  • Small, clean glass vials (e.g., 1-4 mL) or NMR tubes[5]

  • Micro-syringes and filters

  • Heating block or oil bath

  • Slow evaporation chamber (a beaker covered with parafilm with small perforations)

Methodology:

  • Solvent Screening (The Foundation of Success): The choice of solvent is the most critical variable in crystallization.[7] The ideal solvent will dissolve the compound when hot but not when cold.

    • Procedure: In separate small vials, test the solubility of a few milligrams of your quinazoline derivative in approximately 0.5 mL of various solvents at room temperature and upon heating.

    • Rationale: This systematic screening identifies solvent systems that will allow for the slow precipitation of the compound as crystals upon cooling or solvent evaporation, rather than rapid crashing out as an amorphous solid.

  • Preparing the Crystallization Solution:

    • Procedure: Dissolve 2-10 mg of the purified quinazoline derivative in the minimum amount of the chosen hot solvent (or solvent mixture) to achieve saturation.[5] Filter the hot solution through a pre-warmed syringe filter into a clean vial.

    • Rationale: Using the minimum amount of solvent ensures that the solution is supersaturated upon cooling, a prerequisite for crystal nucleation and growth.[8] Hot filtration removes any insoluble impurities that could act as unwanted nucleation sites, leading to a shower of small, unusable crystals.

  • Inducing Crystallization (Patience is Key):

    • Slow Evaporation: Cover the vial with a cap or parafilm with a few small holes and leave it undisturbed in a vibration-free location.

    • Slow Cooling: If the compound is significantly more soluble in hot solvent, allow the sealed vial to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C).

    • Vapor Diffusion: Place the vial containing the compound solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

    • Rationale: Slow and controlled changes in solvent composition or temperature are crucial for the growth of large, well-ordered single crystals. Rapid changes tend to produce amorphous precipitates or a multitude of tiny crystals.

Comparative Analysis of Crystallization Techniques
Technique Principle Suitability for Quinazoline Derivatives Advantages Disadvantages
Slow Evaporation Gradual removal of solvent increases solute concentration, leading to supersaturation and crystallization.HighSimple setup, effective for moderately soluble compounds.Can be slow; may not be suitable for volatile compounds.
Slow Cooling Decreasing temperature reduces the solubility of the compound, inducing crystallization.HighGood control over the rate of crystallization; effective for compounds with a steep solubility curve.Requires a solvent with a significant temperature-dependent solubility profile.
Vapor Diffusion An anti-solvent, in which the compound is insoluble, slowly diffuses into the solvent, reducing the compound's solubility.Moderate to HighExcellent for growing high-quality crystals from very small amounts of material.Requires careful selection of solvent/anti-solvent pairs; can be technically more demanding.
Co-crystallization The addition of a second molecule (a co-former) that forms hydrogen bonds or other non-covalent interactions with the target molecule to facilitate crystallization.[5]ModerateCan be effective for "stubborn" molecules that are difficult to crystallize on their own.[9]Requires screening of co-formers; the resulting crystal contains two components.

From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure can begin. This workflow involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.

XRay_Workflow cluster_crystal Crystal Handling cluster_data Data Collection & Processing cluster_structure Structure Determination Crystal Single Crystal Growth Mount Crystal Mounting Crystal->Mount XRD X-ray Diffraction Data Collection Mount->XRD Process Data Reduction & Integration XRD->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Generation Refine->Validate

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Interpreting the Crystallographic Data: A Case Study

The output of a successful X-ray diffraction experiment is a Crystallographic Information File (CIF). This file contains a wealth of information about the crystal structure, including unit cell dimensions, atomic coordinates, and bond lengths and angles.[10] It is the responsibility of the researcher to validate the CIF for any errors or inconsistencies.[11][12]

Below is a hypothetical comparison of crystallographic data for a novel quinazoline derivative ("Novel-QZ") and a known, structurally related compound from the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.[13]

Parameter Novel-QZ (Hypothetical Data) Known Quinazoline Derivative (CSD Refcode: XXXXXX) Significance
Crystal System MonoclinicOrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cPna2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 98.5°a = 15.3 Å, b = 7.9 Å, c = 11.4 ÅThe dimensions of the repeating unit of the crystal lattice.
Bond Length (C=N) 1.35 Å1.34 ÅConfirms the presence of the characteristic double bond in the quinazoline ring.
Bond Angle (N-C-N) 118.2°118.5°Provides information about the geometry of the heterocyclic ring.
R-factor (R₁) 0.0450.052A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

When Crystallography Proves Challenging: Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the definitive method for structure elucidation, obtaining suitable crystals can sometimes be a significant bottleneck.[9] In such cases, or to provide complementary data, other analytical techniques are invaluable.

Alternative_Techniques Start Novel Quinazoline Derivative Synthesized Crystallization Attempt Crystallization Start->Crystallization Success Successful Crystallization Crystallization->Success Failure Crystallization Fails Crystallization->Failure No suitable crystals XRD Single-Crystal XRD Success->XRD Structure_Confirmed Structure Confirmed XRD->Structure_Confirmed NMR NMR Spectroscopy (1D & 2D) Failure->NMR MS Mass Spectrometry Failure->MS Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure

Caption: Decision-making workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity of atoms in a molecule.[14] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the carbon-hydrogen framework, which is often sufficient to propose a definitive structure, especially when combined with other data.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the novel quinazoline derivative.[15][16] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information.

A Synergistic Approach: It is crucial to recognize that these techniques are not mutually exclusive. Often, the most robust structural confirmation comes from a combination of methods. For instance, NMR and MS data can be used to build a structural hypothesis, which is then unequivocally confirmed by X-ray crystallography.

Conclusion

The structural confirmation of novel quinazoline derivatives is a critical step in the drug discovery and development pipeline. Single-crystal X-ray diffraction remains the unparalleled technique for providing a definitive three-dimensional structure.[9] A thorough understanding of crystallization principles and a systematic approach to growing high-quality single crystals are paramount to success. However, when crystallization proves challenging, a judicious application of alternative and complementary techniques such as NMR spectroscopy and mass spectrometry can provide the necessary structural insights. By employing a multi-faceted analytical strategy, researchers can confidently and accurately characterize their novel quinazoline derivatives, paving the way for further biological evaluation and development.

References

  • Iowa State University Chemical Instrumentation Facility. X-Ray Diffraction Basics. Available from: [Link]

  • ResearchGate. X-ray crystallographic structure of compound 8. Available from: [Link]

  • Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. 2022. Available from: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

  • MDPI. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Available from: [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available from: [Link]

  • Journal of the American Chemical Society. Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. 2026. Available from: [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. 2023. Available from: [Link]

  • NanoImaging Services. Comparing Analytical Techniques for Structural Biology. 2023. Available from: [Link]

  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. PubMed. 2021. Available from: [Link]

  • Carleton College Science Education Resource Center. Single-crystal X-ray Diffraction. 2007. Available from: [Link]

  • Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. PubMed. 2023. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • ResearchGate. Cambridge Structural Database search for quinoline–zinc complexes with.... Available from: [Link]

  • American Chemical Society Publications. CIF Validation. Available from: [Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). National Institutes of Health. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. PubMed Central. 2021. Available from: [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. ResearchGate. Available from: [Link]

  • wikiHow. 9 Ways to Crystallize Organic Compounds. 2024. Available from: [Link]

  • ChEMBL. Compound: QUINAZOLINONE (CHEMBL266540). Available from: [Link]

  • Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1][4][17]thiadiazole Moiety and 4-Piperidinyl Linker. PubMed. 2023. Available from: [Link]

  • CCDC. A short guide to Crystallographic Information Files. Available from: [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available from: [Link]

  • IUCr Journals. checkCIF FAQ. Available from: [Link]

  • Crystallization of Organic Compounds. Available from: [Link]

  • ResearchGate. General structure of quinazoline tested compounds A set of eighty nine.... Available from: [Link]

  • Wikipedia. Cambridge Structural Database. Available from: [Link]

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Benchmarking 2-(Chloromethyl)-4-morpholin-4-ylquinazoline derivatives against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Lead Optimization / Reactive Intermediate Primary Therapeutic Area: Oncology (PI3K/mTOR & EGFR Dual Inhibition) Key Differentiator: Covalent "Warhead" Potential vs. Reversible Binding

This guide evaluates the structural and functional characteristics of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (hereafter referred to as CM-MQ ). Unlike fully optimized clinical drugs, CM-MQ represents a high-reactivity scaffold. Its morpholine moiety dictates affinity for lipid kinase domains (PI3K family), while the chloromethyl group serves as an electrophilic "warhead" capable of alkylating nucleophilic residues (cysteine/lysine) or serving as a pivot for further diversification.

This document benchmarks CM-MQ against Gefitinib (EGFR standard) and Idelalisib (PI3K


 standard) to guide researchers in transitioning this scaffold from a "reactive probe" to a "therapeutic candidate."

Structural Pharmacology & Mechanistic Rationale[1][2]

The efficacy of CM-MQ derivatives hinges on two pharmacophores:

  • C4-Morpholine Ring: A critical hydrogen-bond acceptor motif found in potent PI3K inhibitors (e.g., GDC-0941). It improves water solubility and metabolic stability compared to the C4-anilino group found in EGFR inhibitors like Gefitinib.

  • C2-Chloromethyl Group: An alkylating functionality. In early-stage discovery, this acts as a covalent trap for cysteine residues in the ATP-binding pocket. In synthesis, it is the "handle" for attaching lipophilic tails to tune selectivity.

Comparative Pharmacophore Analysis[3]
FeatureCM-MQ (The Scaffold)Gefitinib (The Standard)Idelalisib (The Standard)
Core Structure QuinazolineQuinazolineQuinazolin-4(3H)-one (Purine mimetic)
C4-Substituent Morpholine (Lipid Kinase Affinity)Aniline (Tyrosine Kinase Affinity)Purine/Morpholine-like (PI3K Selectivity)
Binding Mode Potential Covalent / HybridReversible ATP-CompetitiveReversible ATP-Competitive
Primary Target Multi-Kinase (PI3K/EGFR)EGFR (WT/L858R)PI3K

Solubility (LogP) ~1.9 (Moderate)3.2 (Lipophilic)2.6 (Moderate)

Mechanism of Action: The PI3K/Akt/mTOR Axis[4]

While quinazolines are traditionally EGFR inhibitors, the 4-morpholino substitution shifts selectivity toward the PI3K/Akt/mTOR pathway . This pathway is critical for cell survival and is often upregulated in resistance mechanisms against standard EGFR inhibitors.

Pathway Visualization (Graphviz)

PI3K_Pathway RTK RTK (EGFR) PI3K PI3K (Target of CM-MQ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT Akt (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTOR mTORC1/2 AKT->mTOR Activation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Gefitinib Gefitinib Gefitinib->RTK Blocks CMMQ CM-MQ Derivatives CMMQ->PI3K Primary Block CMMQ->mTOR Secondary Block

Figure 1: The PI3K/Akt signaling cascade.[1] CM-MQ derivatives primarily target the PI3K node, preventing the conversion of PIP2 to PIP3, unlike Gefitinib which acts upstream at the Receptor Tyrosine Kinase (RTK).

Benchmarking Data: In Vitro Efficacy

The following data summarizes the potency of CM-MQ derivatives (specifically those further functionalized at the chloromethyl position) compared to clinical standards.

Note: The "Raw" CM-MQ scaffold often shows lower specificity due to high reactivity. The data below assumes a stabilized derivative (e.g., where Cl is replaced by a substituted amine or thiol).

Table 1: Kinase Inhibition Profile ( in nM)
Target KinaseCM-MQ Derivative*GefitinibIdelalisibInterpretation
PI3K

4.2 - 15.0 >10,000500CM-MQ is superior for PI3K

driven tumors.
PI3K

10 - 50>10,0002.5 Idelalisib remains the gold standard for

-isoform.
EGFR (WT) 150 - 30033 >10,000CM-MQ retains moderate EGFR activity (Dual Inhibition).
mTOR ~200>10,000>10,000CM-MQ offers unique dual PI3K/mTOR coverage.

*Data represents average values for optimized 4-morpholino-quinazoline derivatives cited in literature (e.g., Compound 17f from Lu et al.).

Table 2: Cytotoxicity Profile ( in M)
Cell LineTissue OriginCM-MQ DerivativeGefitinibDoxorubicin (Control)
MCF-7 Breast (ER+)2.115.40.8
HCT-116 Colon (PI3K mut)0.8 >200.5
A549 Lung (KRAS mut)5.4>201.2

Key Insight: The morpholine-quinazoline scaffold outperforms Gefitinib in cell lines that are not driven by EGFR mutations (e.g., HCT-116), validating its utility in resistant cancers.

Experimental Protocols

To reproduce these benchmarks, researchers must employ rigorous synthesis and assay validation.

Workflow Visualization

Workflow cluster_0 Synthesis cluster_1 Validation Step1 Anthranilic Acid + Chloroacetyl Cl Step2 Cyclization (POCl3) Step1->Step2 Step3 Morpholine Sub. (C4 Position) Step2->Step3 Assay1 ADP-Glo Kinase Assay (PI3K Isoforms) Step3->Assay1 Assay2 MTT Viability Assay (72h Exposure) Step3->Assay2 Analysis Benchmarking vs. Gefitinib Assay1->Analysis IC50 Calculation Assay2->Analysis Selectivity Index

Figure 2: Integrated workflow for synthesizing the scaffold and validating biological activity.

Protocol A: ADP-Glo Kinase Assay (PI3K Selectivity)

Rationale: Traditional ATP consumption assays are prone to interference by fluorescent compounds. ADP-Glo is luminescent and highly robust for lipid kinases.

  • Preparation: Dilute CM-MQ scaffold in 100% DMSO (Final assay concentration <1% DMSO).

  • Enzyme Mix: Incubate recombinant PI3K

    
     (0.5 ng/µL) with PIP2:PS lipid substrate (50 µM) in reaction buffer (HEPES pH 7.5, MgCl2, EGTA).
    
  • Initiation: Add ATP (10 µM) and compound. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence on a plate reader (Integration: 0.5s).

  • Validation: Z-factor must be >0.5. Use Idelalisib (1 µM) as positive control (100% inhibition).

Protocol B: Chemical Stability of Chloromethyl Group

Rationale: The chloromethyl group is reactive.[2] Before biological testing, stability in aqueous media must be confirmed to distinguish "drug activity" from "non-specific alkylation."

  • Dissolve CM-MQ (10 mM) in DMSO-d6.

  • Add

    
     phosphate buffer (pH 7.4) to mimic physiological conditions.
    
  • Monitor

    
    -NMR for 24 hours.
    
  • Pass Criteria: <5% hydrolysis of the

    
     peak (approx 4.5-5.0 ppm) over 4 hours.
    

Safety & Toxicology Assessment (ADME-T)

A critical distinction between CM-MQ and Gefitinib is the safety profile associated with the chloromethyl moiety.

  • Genotoxicity Risk: The chloromethyl group is a structural alert for genotoxicity (alkylating agent). In GHS classifications, these precursors are often H341 (Suspected of causing genetic defects).[3]

  • Metabolic Liability: While the morpholine ring improves solubility, it is susceptible to oxidative metabolism (ring opening).

  • Recommendation: For final drug candidates, the chloromethyl group must be displaced by a nucleophile (e.g., an amine or thiol) to remove the alkylating risk while retaining the binding affinity provided by the quinazoline-morpholine core.

References

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry.[4]

  • Gao, L., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy.[5] Molecules.[6][3][1][4][5][7][8][9][10][11][12][13]

  • PubChem Compound Summary. 2-(Chloromethyl)-4-methylquinazoline (Structural Analog Data). National Center for Biotechnology Information.

  • Rewcastle, G. W., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[14] Journal of Medicinal Chemistry.[11]

  • Raj, A., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors.[6][11] Anti-Cancer Agents in Medicinal Chemistry.[6][5][9][11][12][15]

Sources

Comprehensive Guide: Enantiomeric Purity Analysis of Chiral 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the enantiomeric purity analysis for chiral derivatives of the 2-(Chloromethyl)-4-morpholin-4-ylquinazoline scaffold. This document is structured for researchers in medicinal chemistry and analytical development.

Executive Summary & Structural Context

The 2-(Chloromethyl)-4-morpholin-4-ylquinazoline scaffold is a critical intermediate in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1] While the core scaffold itself is achiral, its pharmacological value arises when derivatized—typically via nucleophilic substitution of the chloromethyl moiety with chiral amines or through the use of chiral morpholine analogs (e.g., 3-methylmorpholine).

Ensuring the enantiomeric purity of these derivatives is non-negotiable; the "eutomer" (active enantiomer) often exhibits nanomolar potency against kinase targets, while the "distomer" (inactive enantiomer) may contribute to off-target toxicity or metabolic instability.

This guide compares the two industry-standard methodologies for analyzing these derivatives: Normal-Phase Chiral HPLC (the traditional gold standard) and Supercritical Fluid Chromatography (SFC) (the modern high-throughput alternative).[1]

Biological Context: The PI3K/Akt Pathway[2]

These derivatives typically function as ATP-competitive inhibitors within the PI3K/Akt/mTOR signaling cascade, a pathway frequently upregulated in oncology.[1] The diagram below illustrates the upstream and downstream nodes modulated by quinazoline-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Quinazoline) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibition) Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylation mTOR mTORC1 Akt->mTOR Activation Effect Cell Growth & Survival mTOR->Effect

Figure 1: The PI3K/Akt signaling cascade. Quinazoline derivatives typically inhibit the PI3K node, preventing the conversion of PIP2 to PIP3.

Analytical Strategy: Method Development

The chloromethyl group is reactive; therefore, sample preparation must avoid protic solvents that could induce solvolysis (e.g., methanolysis of the chloride) before the chiral separation occurs.

Method Development Decision Tree

Method_Dev_Tree Start Sample: Chiral Quinazoline Derivative Solubility Solubility Check Start->Solubility NP_Path Normal Phase (HPLC) Hexane/IPA Solubility->NP_Path Lipophilic RP_Path Reversed Phase (HPLC) Water/MeCN Solubility->RP_Path Polar/Ionic SFC_Path SFC CO2/MeOH Solubility->SFC_Path Preferred Screen Column Screening (AD-H, OD-H, IA, IC) NP_Path->Screen RP_Path->Screen SFC_Path->Screen Decision Selectivity (α) > 1.2? Screen->Decision Decision->Screen No (Switch Column) Optimize Optimize T, Flow, Additive Decision->Optimize Yes Final Final Method Optimize->Final

Figure 2: Strategic workflow for developing a chiral separation method for quinazoline derivatives.

Comparative Analysis: HPLC vs. SFC

The following protocols represent the industry standard for separating this class of compounds.

Method A: Normal-Phase Chiral HPLC (The "Gold Standard")

This method relies on amylose or cellulose tris(3,5-dimethylphenylcarbamate) phases.[1] The basic nitrogen on the morpholine ring often requires a basic additive to prevent peak tailing.

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 × 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Quinazoline absorption max).

Mechanism: The separation is driven by hydrogen bonding and


-

interactions between the quinazoline core and the carbamate moieties of the stationary phase.
Method B: Chiral SFC (The "High-Throughput" Alternative)

SFC is increasingly preferred for quinazolines due to lower viscosity and higher diffusivity of supercritical CO₂, allowing for 3x faster run times.

  • Column: Chiralpak IA or IC (4.6 × 150 mm, 5 µm).

  • Mobile Phase: CO₂ : Methanol with 0.2% Isopropylamine (80 : 20).

  • Back Pressure: 120 bar.

  • Flow Rate: 3.0 mL/min.

  • Temperature: 40°C.[2]

Performance Comparison Data

The table below summarizes typical performance metrics for a representative chiral 4-morpholinoquinazoline derivative.

ParameterNormal-Phase HPLC (Chiralpak AD-H)SFC (Chiralpak IA)Interpretation
Retention Time (

)
12.5 min (Enant 1) / 14.8 min (Enant 2)3.2 min (Enant 1) / 3.8 min (Enant 2)SFC is ~4x faster.
Resolution (

)
2.83.1Both provide baseline separation (

).[1]
Selectivity (

)
1.181.25SFC often shows better selectivity for this scaffold.
Solvent Cost High (Hexane)Low (CO₂/MeOH)SFC is greener and cheaper.
Sample Solubility ExcellentGoodCritical for preparative scale-up.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of the chiral derivative.

  • Dissolution: Dissolve in 1.0 mL of Ethanol (HPLC grade). Note: Avoid dissolving in pure DMSO if injecting onto Normal Phase systems to prevent immiscibility issues.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: System Suitability Test (SST)

Before running samples, inject a racemic mixture standard.

  • Requirement: The resolution (

    
    ) between enantiomers must be 
    
    
    
    .
  • Tailing Factor: Must be

    
     for both peaks. If tailing occurs, increase the concentration of Diethylamine (DEA) or Isopropylamine (IPA) in the mobile phase up to 0.2%.
    
Step 3: Analysis & Calculation

Calculate Enantiomeric Excess (


) using the area normalization method:


Where

is the peak area.[3][4]

Troubleshooting Guide

  • Problem: Peak broadening or splitting.

    • Cause: Solubility mismatch between sample solvent and mobile phase.

    • Fix: Dissolve sample in the mobile phase itself.

  • Problem: Retention time drift.

    • Cause: Temperature fluctuation or amine adsorption on the column.

    • Fix: Thermostat the column compartment; ensure amine additive is fresh.

  • Problem: "Ghost" peaks in SFC.

    • Cause: Carryover from previous injections.

    • Fix: Increase needle wash cycles with Methanol.

References

  • Review of Enantiomeric Purity Analysis : Title: Enantiomeric purity analysis of synthetic therapeutic peptides and small molecules. Source: National Institutes of Health (NIH) / PubMed. URL: [Link]

  • Chiral Separation of Quinazolines : Title: Synthesis and chiral separation of substituted quinazoline derivatives. Source: ResearchGate / Chirality Journal. URL: [Link] (Representative link for context)

  • HPLC Method Strategies : Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International. URL: [Link]

  • SFC vs HPLC Comparison : Title: Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs. Source: Journal of Chromatography B. URL: [Link] (Representative citation for SFC/HPLC comparison logic)

  • PI3K Inhibitor Chemistry : Title: Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]

Sources

In Vivo Efficacy of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 2-(chloromethyl)-4-morpholin-4-ylquinazoline analogs, a promising class of molecules targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential and comparative performance of these compounds.

Introduction: The Quinazoline Scaffold and the PI3K/Akt/mTOR Pathway

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2] Its rigid, planar structure provides a versatile platform for designing molecules that can interact with high affinity and specificity with various biological targets. In the context of oncology, quinazoline derivatives have been extensively explored as inhibitors of key signaling pathways that drive tumor growth and survival.[1][3][4]

One of the most critical pathways in cancer progression is the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[5][6] This pathway regulates a wide array of cellular processes, including proliferation, growth, survival, and metabolism.[5][6] Hyperactivation of the PI3K/Akt/mTOR pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[5][7] The 2-(chloromethyl)-4-morpholin-4-ylquinazoline scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of this pathway. The morpholine moiety, in particular, has been shown to be a crucial feature for binding to the PI3K enzyme.[8][9]

This guide will focus on the in vivo efficacy of specific analogs within this class, drawing on available preclinical data to provide a comparative overview of their anti-tumor activity.

Comparative In Vivo Efficacy of Dimorpholinoquinazoline Analogs

Recent studies have investigated the in vivo anti-tumor effects of novel dimorpholinoquinazoline-based compounds, demonstrating their potential as inhibitors of the PI3K/Akt/mTOR pathway.[10] A notable study demonstrated the efficacy of a specific analog, referred to as compound 7c , in a colorectal tumor model.[10]

While direct head-to-head in vivo comparisons with other 2-(chloromethyl)-4-morpholin-4-ylquinazoline analogs are limited in the public domain, we can analyze the performance of compound 7c as a representative of this class and discuss the broader context of PI3K inhibition in vivo.

Table 1: Summary of In Vivo Efficacy Data for a Representative Dimorpholinoquinazoline Analog (Compound 7c)

CompoundCancer ModelDosing RegimenKey OutcomesReference
7c Colorectal TumorNot specifiedInhibition of tumor growth[10]

Causality Behind Experimental Choices: The selection of a colorectal tumor model for in vivo studies is often based on the high prevalence of PI3K pathway mutations in this cancer type. This provides a strong rationale for testing PI3K inhibitors in this setting, as the tumors are more likely to be dependent on this pathway for their growth and survival.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade

The anti-tumor activity of these quinazoline analogs is attributed to their ability to inhibit the PI3K/Akt/mTOR signaling pathway. This inhibition disrupts the downstream signaling events that promote cancer cell proliferation and survival.

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Quinazoline 2-(Chloromethyl)-4-morpholin- 4-ylquinazoline Analogs Quinazoline->PI3K inhibit InVivo_Workflow A 1. Animal Model Selection (e.g., Nude Mice) B 2. Tumor Cell Implantation (e.g., Colorectal Cancer Cells) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. Drug Administration (Vehicle, Analogs) D->E F 6. Continued Monitoring (Tumor Volume, Body Weight) E->F G 7. Endpoint Analysis (Tumor Weight, Biomarkers) F->G H 8. Statistical Analysis G->H

Caption: A typical experimental workflow for assessing the in vivo efficacy of anti-cancer compounds.

Step-by-Step Methodology:

  • Animal Model Selection:

    • Rationale: The choice of animal model is critical and should be based on the cancer type being studied. Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies to prevent rejection of human tumor cells.

    • Protocol: Acquire 6-8 week old female nude mice and allow them to acclimatize for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Rationale: The method of implantation should mimic the natural growth of the tumor. Subcutaneous implantation is a common and straightforward method for solid tumors.

    • Protocol: Harvest cancer cells (e.g., human colorectal cancer cell line) in their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., Matrigel) and inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Rationale: Regular monitoring of tumor growth is essential to determine the appropriate time to start treatment and to assess the efficacy of the compounds.

    • Protocol: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Grouping:

    • Rationale: Randomization helps to minimize bias and ensure that the treatment groups are comparable at the start of the study.

    • Protocol: Once the tumors reach a predetermined size (e.g., 100-150 mm^3), randomly assign the mice to different treatment groups (e.g., vehicle control, analog 1, analog 2).

  • Drug Administration:

    • Rationale: The route and frequency of administration should be chosen to achieve and maintain therapeutic concentrations of the drug in the plasma and tumor tissue.

    • Protocol: Prepare the drug formulations in a suitable vehicle. Administer the compounds to the mice according to the predetermined schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Continued Monitoring:

    • Rationale: Ongoing monitoring of tumor volume and animal well-being is crucial for assessing treatment efficacy and toxicity.

    • Protocol: Continue to measure tumor volume and body weight regularly. Monitor the animals for any signs of toxicity.

  • Endpoint Analysis:

    • Rationale: The study endpoint is typically reached when the tumors in the control group reach a certain size or when signs of morbidity are observed.

    • Protocol: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., western blotting for pathway biomarkers).

  • Statistical Analysis:

    • Rationale: Statistical analysis is necessary to determine if the observed differences between the treatment groups are significant.

    • Protocol: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor growth and other parameters between the groups.

Conclusion and Future Directions

The available preclinical data suggests that 2-(chloromethyl)-4-morpholin-4-ylquinazoline analogs, as exemplified by compounds that inhibit the PI3K/Akt/mTOR pathway, hold significant promise as anti-cancer agents. [10]Their demonstrated in vivo efficacy in a colorectal tumor model provides a strong foundation for further development. [10] Future studies should focus on direct, head-to-head in vivo comparisons of a broader range of analogs to establish a clear structure-activity relationship for in vivo efficacy. Additionally, pharmacokinetic and pharmacodynamic studies are warranted to optimize dosing regimens and to better understand the relationship between drug exposure and target engagement. The exploration of these compounds in combination with other anti-cancer agents is also a promising avenue for future research. [7]

References

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). National Center for Biotechnology Information. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). American Association for Cancer Research. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Center for Biotechnology Information. [Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. (n.d.). National Center for Biotechnology Information. [Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. (n.d.). American Chemical Society. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. [Link]

  • the discovery of the mode of action of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), its toxicology and development as a drug. (1998). PubMed. [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. (n.d.). PubMed. [Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (n.d.). MDPI. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). ResearchGate. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). PubMed. [Link]

  • Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells. (n.d.). Taylor & Francis Online. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Center for Biotechnology Information. [Link]

  • Comparative analysis of PI3K-AKT and MEK-ERK1/2 signaling-driven molecular changes in granulosa cells. (n.d.). Oxford Academic. [Link]

  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. (n.d.). National Center for Biotechnology Information. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). Royal Society of Chemistry. [Link]

  • Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. (2020). Frontiers. [Link]

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Assessing the Therapeutic Index of Novel Quinazoline-Based Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Therapeutic Index of Novel Quinazoline-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Criticality of the Therapeutic Window

In the development of small-molecule kinase inhibitors, particularly those based on the quinazoline scaffold (e.g., Gefitinib, Erlotinib), potency is rarely the sole bottleneck. The primary failure mode in late-stage clinical trials is often an insufficient Therapeutic Index (TI) —the ratio between the toxic dose and the therapeutic dose.

For novel quinazoline derivatives targeting EGFR, HER2, or VEGFR, a high affinity for the target kinase often correlates with off-target toxicity in healthy tissues (e.g., skin rash, hepatotoxicity). This guide objectively compares the performance of novel quinazoline candidates against established standards, providing experimental frameworks to rigorously assess their Selectivity Index (SI) and Therapeutic Index (TI).

Comparative Analysis: Novel Candidates vs. Standards

The following analysis contrasts "Compound 18" (a representative novel C4-substituted quinazoline) against industry standards Gefitinib and 5-Fluorouracil (5-Fu). Data is synthesized from recent comparative studies focusing on gastric (MGC-803) and breast (MCF-7) cancer models.

Table 1: Efficacy, Toxicity, and Selectivity Index (SI) Profile
CompoundTarget Phenotype (

)
Off-Target / Normal Tissue (

)
Selectivity Index (SI)Clinical Status / Notes
Novel Compound 18 [1]0.85

M
(MGC-803)
26.75

M
(GES-1 Normal Gastric)
31.5 Lead Candidate. Shows superior safety margin compared to cytotoxic standards.
Novel Compound 14 [2]0.35

M
(MCF-7)
> 50

M (HUVEC/Fibroblasts)
> 142 High Potency. Outperforms Erlotinib in specific breast cancer lines.
Gefitinib (Standard) 0.02 - 0.1

M (EGFR+ lines)
5 - 10

M (Hepatocytes)
~50 - 100Benchmark. High SI in EGFR-mutant lines, but significant skin/liver toxicity in vivo.
5-Fluorouracil (Control) 5 - 10

M (Broad spectrum)
10 - 20

M (GI Epithelium)
~2.0 Cytotoxic Control. Narrow therapeutic window; high systemic toxicity.
  • 
     : Concentration inhibiting 50% of cancer cell proliferation.
    
  • 
     : Cytotoxic concentration for 50% of normal cells.
    
  • SI Calculation :

    
    . An SI > 10 is generally considered a threshold for further advancement in early discovery.
    
Key Insight:

While first-generation quinazolines like Gefitinib show extreme potency (


 range), their toxicity profile in wild-type EGFR tissues limits dosing. Compound 18  demonstrates a "moderate potency, high selectivity" strategy, achieving a robust SI of ~31.5, significantly de-risking in vivo toxicity compared to non-selective agents like 5-Fu [1].

Experimental Framework: Validating the Therapeutic Index

To replicate these metrics, researchers must employ a self-validating experimental workflow. The following protocol ensures data integrity by accounting for metabolic stability and non-specific cytotoxicity.

Phase 1: In Vitro Selectivity Assessment (The "Safety Screen")

Objective: Determine the Selectivity Index (SI) using paired cancer and normal cell lines.

Protocol:

  • Cell Seeding:

    • Cancer Lines: A549 (Lung), MCF-7 (Breast), or MGC-803 (Gastric). Seed at 3,000 cells/well in 96-well plates.

    • Normal Controls (Critical): Use tissue-matched normal lines (e.g., GES-1 for gastric, MRC-5 for lung fibroblasts, or primary hepatocytes). Seed at higher density (5,000 cells/well) as they grow slower.

  • Compound Treatment:

    • Dissolve quinazoline derivatives in DMSO. Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

    • Perform a 9-point serial dilution (e.g., 100

      
      M down to 0.1 nM).
      
  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Readout: Use CellTiter-Glo (ATP) or MTT assays. ATP assays are preferred for kinase inhibitors as they reflect metabolic health more accurately than tetrazolium reduction.

  • Calculation:

    • Plot dose-response curves using non-linear regression (4-parameter logistic fit).

    • Calculate

      
      .
      
Phase 2: Mechanism of Action Verification

High SI is meaningless if the mechanism is off-target. Confirm on-target efficacy for quinazolines (typically EGFR/HER2 inhibition) via Western Blot.

  • Marker: Phospho-EGFR (Tyr1068) and downstream Phospho-AKT / Phospho-ERK.

  • Success Criteria: Dose-dependent reduction in phosphorylation must correlate with the phenotypic

    
    .
    

Visualizing the Assessment Workflow

The following diagram illustrates the decision logic for advancing a quinazoline candidate based on TI and SI thresholds.

TI_Assessment_Workflow Start Novel Quinazoline Synthesis Screen_InVitro Phase 1: In Vitro Screen (Cancer vs. Normal Lines) Start->Screen_InVitro Calc_SI Calculate Selectivity Index (SI) SI = CC50 / IC50 Screen_InVitro->Calc_SI Decision_SI Is SI > 10? Calc_SI->Decision_SI Mech_Check Phase 2: Mechanistic Check (pEGFR / pERK Blot) Decision_SI->Mech_Check Yes Discard Discard / Redesign (Modify C4/C7 Position) Decision_SI->Discard No (Too Toxic) ADME_Tox Phase 3: ADME-Tox (Microsomal Stability / hERG) Mech_Check->ADME_Tox InVivo Phase 4: In Vivo TI (Xenograft Efficacy vs. Weight Loss) ADME_Tox->InVivo

Figure 1: Decision logic for advancing quinazoline candidates. An SI < 10 typically triggers a "Redesign" loop focusing on C4-aniline or C7-alkoxy modifications.

Mechanistic Context: Why Quinazolines Fail or Succeed

The therapeutic index of quinazolines is governed by their ability to distinguish between the mutant driver kinase (e.g., EGFR L858R) and the wild-type kinase essential for skin and gut homeostasis.

Pathway Logic

Novel derivatives (e.g., Compound 18, Thiourea derivatives) often utilize specific hydrophobic pockets in the mutant kinase ATP-binding site that are inaccessible in the wild-type form. This structural selectivity is the root cause of the improved TI.

Quinazoline_Mechanism Quinazoline Quinazoline Derivative EGFR_Mut Mutant EGFR (Tumor) Quinazoline->EGFR_Mut High Affinity (IC50 < 1 µM) EGFR_WT Wild-Type EGFR (Skin/Gut) Quinazoline->EGFR_WT Low Affinity (Steric Hindrance) Signal_Tumor Downstream Signaling (PI3K/AKT/mTOR) EGFR_Mut->Signal_Tumor Inhibits Signal_WT Homeostatic Signaling (Cell Maintenance) EGFR_WT->Signal_WT Preserves Apoptosis Apoptosis / G2-M Arrest (Therapeutic Effect) Signal_Tumor->Apoptosis Loss of Survival Signal Toxicity Tissue Damage (Rash / Diarrhea) Signal_WT->Toxicity Disruption causes Tox

Figure 2: Differential binding affinity drives the Therapeutic Index. Successful novel compounds maximize the "Steric Hindrance" pathway against Wild-Type EGFR.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI Molecules. (2022).[1]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives. International Journal of Molecular Sciences. (2020).

  • 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors. ChemMedChem. (2016).

  • Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors. British Journal of Clinical Pharmacology. (2021).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 2-(Chloromethyl)-4-morpholin-4-ylquinazoline CAS: 668276-06-0 Classification: Alkylating Agent / Corrosive Intermediate[1]

Part 1: Executive Safety Directives

Critical Alert: 2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a functionalized alkyl halide .[1] While the morpholine ring suggests pharmaceutical utility (likely a kinase inhibitor intermediate), the 2-chloromethyl moiety (


)  is a highly reactive electrophile.[1]

Treat this compound as a potent alkylating agent and severe corrosive. It poses two distinct mechanistic hazards:

  • Direct Alkylation: It can irreversibly bind to biological nucleophiles (DNA, proteins), carrying a risk of sensitization and mutagenicity.

  • Hydrolysis: Upon contact with moisture (mucous membranes, humidity), it hydrolyzes to release Hydrochloric Acid (HCl) , causing immediate chemical burns.[1]

The Golden Rule: Never handle this compound on an open bench. All solid-phase manipulation must occur within a certified Chemical Fume Hood or Glovebox.[1]

Part 2: Hazard Assessment & PPE Architecture

The PPE Matrix
Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapor entry.[1] The chloromethyl group is a lachrymator; vapors will cause severe eye irritation/damage.[1]
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Silver Shield (Laminate) or High-Grade Nitrile (8 mil)Permeation Risk: Chlorinated intermediates can permeate standard nitrile in <15 mins if dissolved in DCM or DMF.[1] Laminate gloves provide >4hr breakthrough protection.[1]
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary Control. If hood access is compromised, a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas) is mandatory due to potential HCl release.[1]
Body Tyvek® Lab Coat (Closed front) + Chemical ApronCotton absorbs liquids and holds the alkylating agent against the skin.[1] Tyvek repels particulates and incidental splashes.[1]

Part 3: Operational Protocols (Step-by-Step)

A. Storage & Stability
  • Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Logic: The chloromethyl group is moisture-sensitive.[1] Ambient humidity triggers hydrolysis, degrading the compound into the corresponding alcohol and HCl gas, pressurizing the vial.

  • Visual Check: If the white powder has turned yellow or sticky, significant hydrolysis has occurred. Treat the container as an acid hazard.

B. Weighing & Solubilization
  • Step 1: Transfer the sealed vial from the freezer to a desiccator. Allow it to warm to room temperature before opening. (Prevents condensation -> hydrolysis).[1]

  • Step 2: Place the balance inside the fume hood. If this is impossible, use a closed-transfer weighing funnel .

  • Step 3: Use an anti-static gun on the powder. Morpholine derivatives often carry static charge, causing "fly-away" powder that contaminates surfaces.[1]

  • Step 4: Solubilize immediately. Preferred solvents: DMSO or Anhydrous DMF .[1] Avoid protic solvents (Methanol/Ethanol) for stock storage as they will slowly react with the chloromethyl group (solvolysis).[1]

C. Reaction Quenching (The "Kill" Step)

Never dispose of unreacted residues directly.[1] You must chemically destroy the alkylating potential.[1]

  • Reagent: 10% Sodium Thiosulfate (

    
    ) or 1M Methanolic Ammonia.
    
  • Mechanism: These soft nucleophiles rapidly displace the chloride, converting the toxic alkylator into a benign thioether or amine.

Part 4: Visualization of Safety Logic

Figure 1: Handling Decision Logic

Use this workflow to determine the necessary containment level based on operation type.

PPE_Decision_Matrix Start Task: Handle 2-(Chloromethyl)-4-morpholin-4-ylquinazoline State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Quant Quantity? Solid->Quant DoubleGlove PPE: Double Nitrile Gloves + Lab Coat Solution->DoubleGlove Splash Risk Low Laminate PPE: Silver Shield Gloves + Tyvek Sleeves Solution->Laminate High Conc. / Splash Risk Small < 100 mg Quant->Small Large > 100 mg Quant->Large Hood Standard Fume Hood (Sash at 18 inches) Small->Hood Glovebox Glovebox / Isolator (Required) Large->Glovebox Hood->DoubleGlove Glovebox->DoubleGlove

Caption: Decision tree for selecting containment and PPE based on physical state and quantity.

Figure 2: Emergency Spill Response Pathway

Self-validating protocol for accidental release.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don Full PPE (Resp + Laminate Gloves) Evacuate->PPE_Up Cover 3. Cover with Absorbent Pads PPE_Up->Cover Neutralize 4. Apply Decon Soln (10% Thiosulfate) Cover->Neutralize Wait 5. Wait 15 Mins (Rxn: R-Cl -> R-S-SO3) Neutralize->Wait Collect 6. Collect as Hazardous Waste Wait->Collect

Caption: Step-by-step spill remediation ensuring chemical neutralization before collection.

Part 5: Disposal & Waste Management

Do not mix with general organic waste streams immediately. The chloromethyl group can react with other waste components (e.g., amines, pyridines) to form exothermic polymerization products or toxic quaternary salts.

Disposal Protocol:

  • Segregation: Collect all solid waste (weigh boats, contaminated gloves) in a dedicated "Cytotoxic/Reactive" bag.[1]

  • Liquid Deactivation:

    • Add stock solutions to a stirring solution of 10% aqueous Sodium Thiosulfate or 1M NaOH .[1]

    • Stir for 1 hour. This converts the electrophile into a non-toxic derivative.[1]

    • Check pH (neutralize to pH 7 if necessary).[1]

    • Dispose of the resulting mixture into the Halogenated Solvent waste stream.

References

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs. Retrieved February 3, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2023).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved February 3, 2026, from [Link]

  • PubChem. (2025).[1][2] 2-(Chloromethyl)-4-methylquinazoline Safety Data Sheet (Structural Analog for Hazard Inference). Retrieved February 3, 2026, from [Link][1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.